Ethyl 2,4-dibromobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dibromobutanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXZZPZKCMJBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885654 | |
| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
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Molecular Weight |
273.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-51-5 | |
| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36847-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
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| Record name | Ethyl 2,4-dibromobutanoate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60691 | |
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| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
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| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4-dibromobutyrate | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,4-dibromobutanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dibromobutanoate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with reactive bromine functionalities at the 2- and 4-positions. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
The fundamental structure of this compound comprises a four-carbon butanoate chain with bromine atoms attached to the second and fourth carbon atoms, and an ethyl ester group.[2]
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 2,4-dibromo-butanoic acid ethyl ester, Ethyl 2,4-dibromobutyrate, ETHYL-ALPHA,GAMMA-DIBROMOBUTYRATE[3] |
| CAS Number | 36847-51-5[3] |
| Molecular Formula | C₆H₁₀Br₂O₂[3] |
| SMILES | CCOC(=O)C(CCBr)Br[3] |
| InChI | InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3[3] |
| InChI Key | VNXZZPZKCMJBME-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 273.95 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 252.7 °C at 760 mmHg | [3] |
| 149-150 °C at 52 Torr | [1] | |
| Density | 1.736 g/cm³ | [3] |
| 1.6871 g/cm³ at 20 °C | [1] | |
| Solubility | Sparingly soluble in water | [2] |
| Refractive Index | 1.4960 (estimate) | [1] |
Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the bromination of ethyl but-2-enoate. This method introduces bromine across the double bond, followed by allylic bromination.
Materials:
-
Ethyl but-2-enoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl but-2-enoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation to yield the pure product.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Heat the crude product gently under reduced pressure.
-
Collect the fraction distilling at the appropriate boiling point and pressure (e.g., 149-150 °C at 52 Torr).[1]
Analysis and Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in organic synthesis due to the presence of two reactive bromine atoms. These sites allow for nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity makes it a key component in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Its application in drug development lies in its ability to serve as a scaffold for building molecules with potential therapeutic activity.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It may cause skin and eye irritation.[2] Ingestion and exposure to high temperatures should be avoided, as it may release toxic fumes.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Mandatory Visualizations
Logical Workflow for Synthesis, Purification, and Analysis
The following diagram illustrates the logical workflow for the preparation and characterization of this compound.
References
Physical and chemical properties of Ethyl 2,4-dibromobutanoate
An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethyl 2,4-dibromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with reactive bromine functionalities at the 2- and 4-positions. This document provides a comprehensive overview of its core physical and chemical properties, supported by available data. It includes a summary of its physicochemical characteristics, insights into its reactivity, and guidelines for its safe handling and storage. This guide is intended to be a valuable resource for professionals engaged in chemical research and the development of novel therapeutics.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, including determining appropriate reaction conditions and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂O₂ | [1] |
| Molecular Weight | 273.95 g/mol | [1] |
| CAS Number | 36847-51-5 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 149-150 °C at 52 Torr | [1] |
| Density | 1.6871 g/cm³ at 20 °C | [1] |
Note: Some sources may report slightly different values for physical properties.
Reactivity Profile
This compound is a bifunctional electrophile, containing two carbon-bromine bonds that are susceptible to nucleophilic attack. The reactivity at each position can be influenced by steric hindrance and electronic effects.
The presence of an ester group can influence the reactivity of the α-bromo position. The two electrophilic centers allow for a variety of synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.[2][3] As with other alkyl halides, the bromine atoms are good leaving groups, facilitating substitution reactions.
Logical Relationship of Reactivity
Caption: Reactivity pathways of this compound.
Experimental Protocols
General Synthesis Workflow (Hypothetical)
Caption: A potential synthetic workflow for this compound.
Purification
Purification of the crude product would likely involve standard techniques for liquid organic compounds. This would typically include:
-
Work-up: Washing the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acids and inorganic byproducts.
-
Drying: Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Distillation: Fractional distillation under reduced pressure is the most probable method for obtaining the pure product, given its relatively high boiling point.[4]
Spectral Data (Predicted)
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. However, based on the structure, a predicted spectrum can be described.
¹H NMR:
-
Ethyl group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-).
-
Butanoate chain:
-
A multiplet for the proton at the C2 position (-CH(Br)-).
-
A multiplet for the methylene protons at the C3 position (-CH₂-).
-
A triplet for the methylene protons at the C4 position (-CH₂-Br).
-
¹³C NMR:
-
Signals corresponding to the two carbons of the ethyl group.
-
A signal for the carbonyl carbon of the ester.
-
Signals for the four carbons of the butanoate chain, with the carbons attached to bromine atoms expected to be shifted downfield.
Safety and Handling
This compound is a reactive organobromine compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
A lab coat.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5][6][7]
-
Keep containers tightly closed.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
In Case of Exposure:
-
Skin contact: Immediately wash with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.[1]
Safety Workflow
Caption: Recommended safety workflow for handling this compound.
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile that allows for diverse chemical transformations. A thorough understanding of its physical properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting. Further research to fully characterize its spectral properties and optimize synthetic protocols would be beneficial for the scientific community.
References
- 1. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Storage and Compatibility [risk.byu.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dibromobutanoate from Gamma-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed two-step synthetic route for Ethyl 2,4-dibromobutanoate, a valuable intermediate in organic synthesis, starting from the readily available precursor, gamma-butyrolactone. The synthesis involves an initial ring-opening and esterification of gamma-butyrolactone to form ethyl 4-bromobutanoate, followed by an alpha-bromination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway
The synthesis of this compound from gamma-butyrolactone is proposed to proceed via a two-step mechanism. The initial step involves the acid-catalyzed ring-opening of the lactone with hydrogen bromide and subsequent esterification with ethanol to yield ethyl 4-bromobutanoate. The second step is the alpha-bromination of the resulting ester to introduce a second bromine atom at the C-2 position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-bromobutanoate from Gamma-butyrolactone
This procedure details the synthesis of ethyl 4-bromobutanoate by the ring-opening of gamma-butyrolactone with hydrogen bromide generated in situ from red phosphorus and bromine, followed by esterification with ethanol. This method has been reported to achieve high yields.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Gamma-butyrolactone | 86.09 | 34.4 g | 0.4 |
| Absolute Ethanol | 46.07 | 80.0 mL | 1.4 |
| Red Phosphorus | 30.97 | 12.4 g | 0.4 |
| Bromine | 159.81 | 32.0 mL | 0.6 |
| Water | 18.02 | ~14 mL | - |
| 2.0% Sodium Carbonate Solution | - | 200 mL | - |
| Chloroform | - | As needed | - |
| 0.5% HCl Solution | - | As needed | - |
| Molecular Sieves or Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet tube, add gamma-butyrolactone (34.4 g, 0.4 mol), absolute ethanol (80.0 mL, 1.4 mol), and red phosphorus (12.4 g, 0.4 mol).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-10°C.
-
Begin stirring the mixture.
-
Prepare a mixture of bromine (32.0 mL, 0.6 mol) and water (~14 mL) in the dropping funnel.
-
Add the bromine-water mixture dropwise to the reaction flask over a period of 5-6 hours, ensuring the temperature is maintained between 0-15°C.[1][2]
-
After the addition is complete, pour the reaction mixture into 200 mL of 2.0% sodium carbonate ice water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with chloroform.
-
Combine the organic layers and wash successively with 2.0% sodium carbonate solution at 0°C and 0.5% HCl solution.
-
Dry the organic layer over molecular sieves or anhydrous sodium sulfate.
-
Remove the chloroform by distillation.
-
Distill the residue under reduced pressure to obtain ethyl 4-bromobutanoate.
Quantitative Data for Step 1:
| Product | Yield | Boiling Point | Refractive Index (n²⁵D) |
| Ethyl 4-bromobutanoate | 85-90%[1][2] | 98-99°C (25 mmHg)[2] | 1.4543[2] |
Step 2: Synthesis of this compound from Ethyl 4-bromobutanoate
This proposed procedure for the alpha-bromination of ethyl 4-bromobutanoate is adapted from a method for the bromination of lactones, which can be extended to esters.[3] This reaction, commonly known as the Hell-Volhard-Zelinsky reaction, is catalyzed by phosphorus tribromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| Ethyl 4-bromobutanoate | 195.05 | 10 g | 0.051 |
| Bromine (Br₂) | 159.81 | 2.0 equiv. | 0.102 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 5 mol % | 0.0026 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place ethyl 4-bromobutanoate (10 g, 0.051 mol) and a catalytic amount of phosphorus tribromide (5 mol %, 0.0026 mol).
-
Heat the mixture to 80°C.
-
Add bromine (2.0 equivalents, 0.102 mol) dropwise from the dropping funnel.
-
After the addition is complete, continue heating the reaction mixture at 80°C for 24 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully add water to hydrolyze any remaining PBr₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Expected Quantitative Data for Step 2 (Based on similar reactions):
| Product | Expected Yield |
| This compound | 70-90% |
Note: The yield is an estimate based on similar alpha-bromination reactions and would need to be determined experimentally.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis of this compound from gamma-butyrolactone.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
This technical guide outlines a feasible and high-yielding two-step synthesis of this compound from gamma-butyrolactone. The procedures are based on established and reliable chemical transformations. The first step, the synthesis of ethyl 4-bromobutanoate, is well-documented with high reported yields. The second step, an alpha-bromination, is a standard transformation for which a robust protocol has been adapted. The provided experimental details and workflow diagrams offer a clear and actionable guide for researchers and professionals in the field of chemical synthesis and drug development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. CN1218927C - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
- 2. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
- 3. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 2,4-dibromobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dibromobutanoate, a key intermediate in various organic syntheses. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and data from analogous structures, providing a reliable reference for experimental verification.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.55 | dd | 1H | H-2 |
| ~4.25 | q | 2H | -OCH₂CH₃ |
| ~3.65 | m | 2H | H-4 |
| ~2.70 | m | 2H | H-3 |
| ~1.30 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~169.5 | C=O (Ester) |
| ~62.0 | -OCH₂CH₃ |
| ~45.0 | C-2 |
| ~38.0 | C-3 |
| ~30.0 | C-4 |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
| ~680 | Strong | C-Br stretch |
| ~550 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment Ion |
| 273/275/277 | Low | [M]⁺ (Molecular ion with Br isotopes) |
| 195/197 | Moderate | [M - Br]⁺ |
| 151/153 | High | [M - Br - CO₂Et]⁺ |
| 121/123 | Moderate | [CH₂CH₂Br]⁺ |
| 107/109 | Moderate | [CH₂CHBr]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 29 | Very High | [C₂H₅]⁺ |
Experimental Workflow and Methodologies
The structural elucidation of an organic compound like this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. The spectral width is generally set to 0-220 ppm.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of neat (undiluted) liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of two bromine atoms will result in characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for M and M+2 peaks).
An In-depth Technical Guide to Ethyl 2,4-dibromobutanoate
This technical guide provides a comprehensive overview of Ethyl 2,4-dibromobutanoate, a halogenated ester utilized as a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug development, and materials science.
Chemical Identity
-
IUPAC Name : this compound[1]
-
Synonyms :
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This compound is a colorless liquid with a fruity odor and is sparingly soluble in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂O₂ | [2] |
| Molecular Weight | 273.95 g/mol | [2] |
| Boiling Point | 252.7°C at 760 mmHg | [] |
| Density | 1.736 g/cm³ | [] |
| CAS Number | 36847-51-5 | [2] |
| InChI Key | VNXZZPZKCMJBME-UHFFFAOYSA-N | [] |
| SMILES | CCOC(=O)C(CCBr)Br | [] |
Synthesis and Experimental Protocols
This compound can be synthesized from γ-butyrolactone. The following is a representative experimental protocol based on established chemical literature.[2]
Reaction Scheme:
Detailed Methodology:
-
Stage 1: Bromination of γ-butyrolactone
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of γ-butyrolactone, bromine, and a catalytic amount of phosphorus tribromide is prepared.
-
The reaction mixture is heated to approximately 110°C.
-
The reaction is monitored for the consumption of the starting material.
-
-
Stage 2: Esterification
-
After the bromination is complete, the reaction mixture is cooled.
-
Ethanol and an acid catalyst, such as toluene-4-sulfonic acid, are added to the mixture.
-
The mixture is then heated to around 50°C and stirred for approximately 21 hours under an inert atmosphere to facilitate the esterification process.
-
Upon completion, the product, this compound, is isolated and purified using standard techniques such as distillation or chromatography.
-
A yield of approximately 81% has been reported for this two-stage, one-pot synthesis.[2]
Applications and Logical Workflow
This compound is primarily utilized as a versatile building block in organic synthesis. Its bifunctional nature, possessing two bromine atoms at different positions, allows for a range of subsequent chemical transformations. It is particularly valuable in the synthesis of pharmaceutical intermediates and agrochemicals.[1]
The general workflow for the application of this compound in synthetic chemistry is illustrated below.
The presence of two bromine atoms allows for selective reactions. The α-bromo position is typically more reactive towards nucleophilic substitution, while the γ-bromo position can be involved in cyclization reactions or the formation of organometallic reagents. This differential reactivity makes this compound a valuable precursor for creating complex molecular architectures.
References
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2,4-dibromobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and predicted properties concerning the solubility and stability of Ethyl 2,4-dibromobutanoate. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide combines known physical and chemical properties with established methodologies for determining the solubility and stability of related chemical entities, particularly halogenated esters. This approach provides a robust framework for researchers to design and execute their own studies.
Chemical and Physical Properties
A summary of the known and computed physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols and for understanding the compound's general behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₂O₂ | PubChem[1] |
| Molecular Weight | 273.95 g/mol | PubChem[1] |
| CAS Number | 36847-51-5 | ChemWhat[2] |
| Appearance | Assumed to be a liquid at room temperature | General Ester Properties |
| Boiling Point | 252.7°C at 760 mmHg | BOC Sciences[3] |
| Density | 1.736 g/cm³ | BOC Sciences[3] |
| Computed XLogP3-AA | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and routes of administration. The structure of this compound, with its ester functional group and bromo-substituents, suggests it is likely to be poorly soluble in water and more soluble in organic solvents.
Based on its chemical structure:
-
In Water: The presence of the ester group provides some polarity, but the hydrocarbon backbone and the two bromine atoms likely render the molecule hydrophobic, leading to low aqueous solubility.
-
In Organic Solvents: It is expected to be soluble in a range of common organic solvents, particularly those with moderate to low polarity such as ethers, ketones, and chlorinated solvents. Its solubility in alcohols may be moderate.
A standard laboratory procedure for determining the solubility of this compound would involve the following steps:
-
Solvent Selection: A range of solvents with varying polarities should be selected. A suggested list includes:
-
Purified Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Dimethyl Sulfoxide (DMSO)
-
Hexane
-
-
Equilibrium Solubility Method:
-
An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are allowed to stand, and the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of this compound in the filtered supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
The experiment should be performed in triplicate for each solvent.
-
The following table presents a hypothetical summary of solubility data for illustrative purposes. Actual experimental values would need to be determined.
| Solvent | Predicted Solubility Category |
| Water | Very Slightly Soluble to Insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Freely Soluble |
| Ethyl Acetate | Freely Soluble |
| Dichloromethane | Freely Soluble |
| DMSO | Freely Soluble |
| Hexane | Soluble |
Solubility categories are based on USP definitions.
Caption: Experimental workflow for solubility determination.
Stability Profile and Degradation Pathways
Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are performed to accelerate the degradation process and identify likely degradation pathways.
Forced degradation studies for this compound should be conducted in accordance with ICH guidelines. The following conditions are recommended:
| Stress Condition | Proposed Experimental Protocol |
| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Samples should be taken at various time points, neutralized, and analyzed. |
| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Samples should be taken at various time points, neutralized, and analyzed. Ester hydrolysis is typically faster under basic conditions. |
| Oxidative Degradation | Treat a solution of the compound with an oxidizing agent such as 3% hydrogen peroxide at room temperature. Samples should be analyzed at different time points. |
| Photolytic Degradation | Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. |
| Thermal Degradation | Expose the solid compound to dry heat at an elevated temperature (e.g., 70°C) for an extended period. The temperature should be chosen based on the compound's melting point. |
For all studies, a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, should be developed and validated to separate and quantify the parent compound from its degradation products.
Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. This would result in the formation of ethanol and 2,4-dibromobutanoic acid.
-
Further Reactions of the Bromo-substituents: The bromine atoms, particularly the one at the 4-position, could undergo nucleophilic substitution with water or hydroxide ions, leading to the formation of hydroxy-substituted butanoic acid derivatives. Elimination reactions to form unsaturated compounds are also possible, especially under basic conditions.
-
Photodegradation: Halogenated organic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, which could lead to radical-mediated degradation pathways.
Caption: Potential degradation pathways of this compound.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While specific experimental data is not widely available, the provided protocols and predicted behaviors offer a strong starting point for researchers. It is imperative that experimental studies are conducted to confirm these properties and to fully characterize the behavior of this compound for any application in research or drug development. The methodologies outlined herein are based on standard pharmaceutical industry practices and regulatory guidelines, ensuring a sound approach to generating reliable data.
References
Molecular weight and formula of Ethyl 2,4-dibromobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2,4-dibromobutanoate, a halogenated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical properties, synthesis, and reactivity, offering valuable information for professionals in organic synthesis and drug discovery.
Core Chemical and Physical Properties
This compound is a colorless liquid.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol |
| CAS Number | 36847-51-5 |
| Appearance | Colorless liquid[1] |
| Solubility | Sparingly soluble in water[1] |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of γ-butyrolactone followed by esterification with ethanol. A common method employs bromine and phosphorus tribromide for the bromination step.[2]
Experimental Protocol: Synthesis from γ-Butyrolactone
This protocol is a representative procedure based on established chemical transformations for similar compounds.
Materials:
-
γ-Butyrolactone
-
Bromine
-
Phosphorus tribromide
-
Ethanol, absolute
-
Toluene-4-sulfonic acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Bromination of γ-Butyrolactone: In a flask equipped with a reflux condenser and a dropping funnel, a mixture of γ-butyrolactone and a catalytic amount of red phosphorus is prepared. Bromine is added dropwise to the stirred mixture. The reaction is then gently heated to initiate the reaction, which is typically exothermic. After the initial reaction subsides, the mixture is heated at 110°C.[2]
-
Esterification: After cooling the reaction mixture, absolute ethanol and a catalytic amount of toluene-4-sulfonic acid are added. The mixture is then heated to 50°C for approximately 21 hours under an inert atmosphere to facilitate the esterification process.[2]
-
Work-up and Purification: The reaction mixture is cooled to room temperature and partitioned between diethyl ether and water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the protons on the butanoate backbone, with significant downfield shifts for the protons on the carbons bearing bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbonyl carbon of the ester will appear significantly downfield (typically ~170 ppm). The carbons bonded to bromine will also be deshielded and appear at a lower field than unsubstituted alkyl carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, and C-Br stretching vibrations will be present in the fingerprint region (typically 500-700 cm⁻¹).
Reactivity and Applications in Drug Development
This compound serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive bromine atoms at the α and γ positions.[1] These sites are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Its utility is particularly noted in the preparation of pharmaceutical intermediates.[1] The dibromo functionality allows for the formation of cyclic structures or the introduction of two different substituents, which are key steps in the synthesis of various drug candidates. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the pharmacological properties of a compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of exposure, immediate medical attention is advised. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
Workflow and Process Diagrams
The following diagrams illustrate the synthesis and purification workflow for this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Core Characteristics of Dibromobutanoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobutanoate esters are a class of organic compounds characterized by a four-carbon ester backbone bearing two bromine atoms. The position of the bromine atoms and the nature of the ester's alkyl group significantly influence their physical, chemical, and biological properties. Their inherent reactivity, stemming from the presence of two electrophilic carbon-bromine bonds, makes them valuable intermediates in organic synthesis and positions them as intriguing candidates for the development of novel therapeutics, particularly as covalent inhibitors and bifunctional alkylating agents. This guide provides a comprehensive overview of the key characteristics of dibromobutanoate esters, including their synthesis, physical properties, reactivity, and potential applications in drug discovery and development.
Physicochemical Properties
The physical properties of dibromobutanoate esters are influenced by the size and nature of the ester alkyl group and the substitution pattern of the bromine atoms. Generally, they are colorless to light yellow liquids or solids with densities greater than water. The boiling points of these esters are significantly higher than their non-brominated counterparts due to increased molecular weight and stronger intermolecular dipole-dipole interactions and London dispersion forces.[1][2] Their solubility in water is low, but they are typically soluble in common organic solvents.[3]
A compilation of available physical property data for a selection of dibromobutanoate and related esters is presented in Table 1.
Table 1: Physical Properties of Selected Dibromobutanoate and Related Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Physical State |
| Methyl 2,4-dibromobutanoate | 29547-04-4 | C5H8Br2O2 | 259.92 | 71 (5 Torr)[4] | 1.840 (20 °C)[4][5] | 1.5084 (20 °C)[4] | Solid[5] |
| Ethyl 2-bromobutanoate | 533-68-6 | C6H11BrO2 | 195.06 | 177[6] | 1.32[6] | 1.4470[6] | Liquid |
| Ethyl (2R,3S)-2,3-dibromobutanoate | Not Available | C6H10Br2O2 | 273.95 | Not Available | Not Available | Not Available | Not Available |
| Ethyl 3-bromo-2-oxobutanoate | 57332-84-0 | C6H9BrO3 | 209.04 | Not Available | Not Available | Not Available | Not Available |
| Methyl 2,3-dibromo-2-methylpropanoate | 3673-79-8 | C5H8Br2O2 | 259.92 | Not Available | Not Available | Not Available | Not Available |
| Methyl 2,3-dibromopropionate | Not Available | C4H6Br2O2 | 245.90 | Not Available | Not Available | Not Available | Clear colorless liquid[7] |
Synthesis of Dibromobutanoate Esters
The synthesis of dibromobutanoate esters can be achieved through several synthetic routes. A common and effective method is the bromination of the corresponding unsaturated butanoate esters. For the synthesis of vicinal dibromides (e.g., 2,3-dibromobutanoate), the addition of bromine (Br₂) across the double bond of an α,β-unsaturated ester like ethyl crotonate is a straightforward approach. For the synthesis of esters with bromine at other positions, such as 2,4-dibromobutanoate, a multi-step synthesis might be required, potentially involving the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Synthesis of Ethyl 2,3-dibromobutanoate from Ethyl Crotonate
This protocol describes the synthesis of a vicinal dibromobutanoate ester.
Materials:
-
Ethyl crotonate
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl crotonate (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of ethyl crotonate. The addition should be done at a rate that maintains the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2,3-dibromobutanoate.
Characterization: The structure and purity of the synthesized ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Mechanistic Insights
The key to the reactivity of dibromobutanoate esters lies in the two carbon-bromine bonds. Bromine is a good leaving group, making the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic attack. This reactivity allows these esters to act as bifunctional alkylating agents.
Reaction with Nucleophiles
Dibromobutanoate esters can react with a variety of nucleophiles, including amines, thiols, and carboxylates. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon, displacing the bromide ion. The presence of two bromine atoms allows for two sequential alkylation reactions, potentially leading to the formation of cross-linked products.[8]
The reaction with biological nucleophiles, such as the side chains of amino acid residues in proteins (e.g., cysteine, histidine, lysine), is of particular interest in drug development.[9] The thiol group of cysteine is a strong nucleophile and can readily react with alkylating agents.[10]
Applications in Drug Development
The ability of dibromobutanoate esters to act as bifunctional alkylating agents makes them promising candidates for the development of anticancer drugs and other therapeutic agents.
Bifunctional Alkylating Agents for DNA Cross-linking
Bifunctional alkylating agents are a well-established class of anticancer drugs that exert their cytotoxic effects by forming covalent cross-links with DNA.[11][12][13] These cross-links can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell death.[12]
Dibromobutanoate esters, with their two reactive centers, have the potential to act as DNA cross-linking agents. They can react with nucleophilic sites on DNA bases, such as the N7 position of guanine. The formation of an initial monoadduct is followed by a second alkylation event, leading to the formation of a cross-link. This DNA damage triggers cellular DNA damage response (DDR) pathways, which, if the damage is too extensive to be repaired, can lead to the induction of apoptosis.[12]
Covalent Inhibitors of Enzymes
Targeted covalent inhibitors are a class of drugs that form a stable, covalent bond with their protein target.[14] This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant targets. Dibromobutanoate esters can be designed as covalent inhibitors, with the ester group providing a scaffold for targeting a specific protein and the dibromo functionality acting as the "warhead" that reacts with a nucleophilic residue in the active site of an enzyme.
Cysteine proteases are an attractive target for covalent inhibitors due to the high nucleophilicity of the catalytic cysteine residue.[14][15][16] A dibromobutanoate ester could potentially be designed to first bind non-covalently to the active site of a cysteine protease and then undergo a covalent reaction with the catalytic cysteine, leading to irreversible inhibition of the enzyme.
Conclusion
Dibromobutanoate esters are a versatile class of compounds with significant potential in both synthetic chemistry and drug development. Their key characteristics, including their tunable physical properties, well-defined synthetic routes, and inherent reactivity as bifunctional alkylating agents, make them valuable tools for researchers. For drug development professionals, the potential of these esters to act as DNA cross-linking agents or targeted covalent inhibitors opens up exciting avenues for the design of novel therapeutics to address unmet medical needs, particularly in the field of oncology. Further research into the structure-activity relationships, selectivity, and in vivo efficacy of dibromobutanoate esters is warranted to fully realize their therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Methyl 2,4-dibromobutyrate = 97.0 GC 70288-65-2 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. ethyl (2R,3S)-2,3-dibromobutanoate | C6H10Br2O2 | CID 6995070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of amino acid residues with reactive side chains under simple conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid - Reactions, Structure, Synthesis | Britannica [britannica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Reactivity of α,γ-Dihalo Esters: A Gateway to Diverse Molecular Architectures for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Alpha,gamma-dihalo esters are versatile bifunctional building blocks in organic synthesis, offering a unique platform for the construction of a variety of valuable scaffolds, particularly cyclopropanes and γ-butyrolactones. Their distinct reactivity, stemming from the presence of two halogen atoms at positions alpha and gamma to an ester functionality, allows for a range of intramolecular and intermolecular transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α,γ-dihalo esters, with a focus on their utility in the development of pharmaceutical agents.
Synthesis of α,γ-Dihalo Esters
The preparation of α,γ-dihalo esters can be achieved through several synthetic routes, primarily involving the halogenation of corresponding unsaturated or hydroxy-substituted esters. A common strategy involves the radical-mediated addition of a halogen to a γ,δ-unsaturated ester. Alternatively, the simultaneous halogenation of the α- and γ-positions of a saturated ester can be accomplished under specific conditions.
A key example is the synthesis of ethyl 2,4-dibromobutanoate. One reported method involves the reaction of γ-butyrolactone with bromine and phosphorus tribromide, followed by esterification with ethanol in the presence of an acid catalyst.[1]
Core Reactivity: A Dichotomy of Cyclization Pathways
The hallmark of α,γ-dihalo ester reactivity lies in their propensity to undergo intramolecular cyclization, driven by the formation of a new carbon-carbon bond. The nature of the product, either a cyclopropane derivative or a γ-butyrolactone, is largely dictated by the reaction conditions and the choice of reagents.
Organometallic-Mediated Cyclizations: The Intramolecular Reformatsky and Barbier Reactions
The intramolecular versions of the Reformatsky and Barbier reactions are powerful methods for the synthesis of cyclopropane esters from α,γ-dihalo esters. These reactions involve the in situ formation of an organometallic intermediate, typically with zinc, magnesium, or indium, which then undergoes an intramolecular nucleophilic substitution.
The general mechanism involves the oxidative addition of the metal to the more reactive γ-halogen bond, forming an organometallic species. This intermediate then acts as a nucleophile, attacking the carbon bearing the α-halogen and displacing it to form the cyclopropane ring.
Experimental Protocol: Intramolecular Reformatsky-type Cyclization
A typical procedure for an intramolecular Reformatsky-type reaction involves the slow addition of the α,γ-dihalo ester to a suspension of activated zinc dust in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is often initiated by the addition of a small amount of iodine to activate the zinc surface. The mixture is typically stirred at room temperature or gentle reflux until the starting material is consumed. Work-up involves quenching the reaction with a dilute acid, followed by extraction and purification of the cyclopropane ester product.
Intramolecular Nucleophilic Substitution: Formation of γ-Butyrolactones
Under basic or nucleophilic conditions, α,γ-dihalo esters can undergo intramolecular nucleophilic substitution to yield γ-butyrolactones. In this pathway, a nucleophile, which can be the solvent or an added reagent, displaces the γ-halogen. The resulting γ-hydroxy or γ-alkoxy-α-halo ester can then cyclize, with the oxygen atom acting as an internal nucleophile to displace the α-halogen.
Alternatively, direct attack of an external nucleophile at the α-position followed by intramolecular displacement of the γ-halogen can also lead to substituted γ-lactones. The regioselectivity of the initial nucleophilic attack is influenced by the nature of the halogens and the reaction conditions.
Radical-Mediated Cyclizations
In the presence of a radical initiator, α,γ-dihalo esters can undergo radical cyclization. This process typically involves the homolytic cleavage of the weaker carbon-halogen bond (usually C-Br or C-I) to generate a radical at the γ-position. This radical can then add intramolecularly to the ester's carbonyl group or an appropriately positioned double bond within the ester molecule, leading to cyclic products. This approach is particularly useful for the synthesis of functionalized γ-lactones.[2]
Quantitative Data on Reactivity
The outcome of reactions involving α,γ-dihalo esters is highly dependent on the specific substrate and reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Conditions | Yield | Reference |
| γ-Butyrolactone | Br₂, PBr₃, then EtOH, TsOH | 110 °C, then 50 °C, 21 h | 81% | [1] |
Table 2: Intramolecular Cyclization of α,γ-Dihalo Esters
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| This compound | Zn, THF | Reflux | Ethyl cyclopropanecarboxylate | - | General Reaction |
| Allylic α-chloromalonates | Mn(OAc)₃·2H₂O, Cu(OAc)₂·H₂O | Acetic acid, 75 °C | Substituted γ-lactones | 82% | [2] |
Applications in Drug Development
The cyclopropane and γ-butyrolactone moieties are privileged structures in medicinal chemistry, appearing in a wide range of biologically active molecules. The unique reactivity of α,γ-dihalo esters makes them valuable precursors for the synthesis of these important scaffolds.
-
Cyclopropane Analogues: The introduction of a cyclopropane ring into a drug molecule can significantly impact its conformational rigidity, metabolic stability, and binding affinity to its biological target.[3] α,γ-Dihalo esters provide a direct route to functionalized cyclopropanes that can be further elaborated into complex pharmaceutical agents. For instance, cyclopropane-containing motifs are found in antiviral and anticancer drugs.
-
γ-Butyrolactone-Containing Natural Products and Pharmaceuticals: The γ-butyrolactone ring is a core structural feature of many natural products with potent biological activities, including antibiotic, anti-inflammatory, and antitumor properties. The synthesis of substituted γ-lactones from α,γ-dihalo esters offers a versatile strategy for accessing these compounds and their analogues for drug discovery programs.[4] For example, certain γ-butyrolactone derivatives have been investigated as anticonvulsant and antihypertensive agents.[4]
Conclusion
α,γ-Dihalo esters are powerful and versatile intermediates in organic synthesis. Their ability to undergo a variety of intramolecular cyclization reactions provides efficient access to valuable cyclopropane and γ-butyrolactone scaffolds. The continued exploration of the reactivity of these bifunctional compounds, particularly in the context of developing novel and stereoselective transformations, holds significant promise for advancing the field of drug discovery and development. The strategic application of these building blocks will undoubtedly contribute to the synthesis of new and improved therapeutic agents.
References
Methodological & Application
Application Notes: Ethyl 2,4-dibromobutanoate in the Synthesis of a Key Precursor for CNS Agents
Introduction
Ethyl 2,4-dibromobutanoate is a versatile bifunctional reagent employed in the synthesis of various pharmaceutical intermediates. Its two bromine atoms, positioned at the α and γ carbons, provide reactive sites for sequential nucleophilic substitution reactions, making it a valuable building block for the construction of heterocyclic scaffolds. This application note details the use of this compound in the synthesis of ethyl 2-(1-benzylpyrrolidin-2-yl)acetate, a key intermediate for the development of central nervous system (CNS) agents and other bioactive molecules. The pyrrolidine ring is a common structural motif in many pharmaceuticals, and this synthetic route offers a straightforward approach to its formation.
Application: Synthesis of Ethyl 2-(1-benzylpyrrolidin-2-yl)acetate
The reaction of this compound with a primary amine, such as benzylamine, proceeds via a tandem N-alkylation followed by an intramolecular cyclization to yield the corresponding N-substituted pyrrolidine-2-acetate derivative. This two-step, one-pot synthesis provides an efficient pathway to this important pharmaceutical intermediate.
Reaction Scheme:
Caption: Synthesis of a pyrrolidine intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of ethyl 2-(1-benzylpyrrolidin-2-yl)acetate from this compound and benzylamine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Benzylamine | 2.2 eq |
| Solvent | Acetonitrile |
| Reaction Conditions | |
| Temperature | Reflux (approx. 82°C) |
| Reaction Time | 16 hours |
| Product | |
| Product Name | Ethyl 2-(1-benzylpyrrolidin-2-yl)acetate |
| Yield | 75% |
| Purity (by GC-MS) | >98% |
Experimental Protocol
Materials:
-
This compound (98%)
-
Benzylamine (99%)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (2.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 16 hours with vigorous stirring.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-(1-benzylpyrrolidin-2-yl)acetate.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and purification of the target pharmaceutical intermediate.
Caption: Experimental workflow for synthesis.
Signaling Pathway Context
While this synthesis does not directly involve a biological signaling pathway, the resulting intermediate, ethyl 2-(1-benzylpyrrolidin-2-yl)acetate, is a precursor for compounds that may interact with various CNS targets. The pyrrolidine scaffold is a key feature of many neuromodulatory drugs. The logical relationship for its potential application is outlined below.
Caption: Path from starting material to potential drug.
Application Notes and Protocols: Ethyl 2,4-dibromobutanoate as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2,4-dibromobutanoate and related difunctionalized esters as precursors in the synthesis of key agrochemical intermediates. The focus is on the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives, which are important building blocks for a variety of herbicides.
Introduction
This compound is a versatile chemical intermediate characterized by two bromine atoms at positions 2 and 4, making it a valuable precursor for the synthesis of various cyclic and heterocyclic compounds used in the agrochemical industry. Its bifunctional nature allows for intramolecular cyclization reactions or sequential reactions to build complex molecular architectures. One of the key applications of analogous dibromoalkanes is in the synthesis of cyclopropane rings, a structural motif present in several commercial agrochemicals. This document outlines a detailed protocol for the synthesis of a cyclopropane-1,1-dicarboxylate, a common intermediate derivable from precursors like this compound.
Application: Synthesis of Agrochemical Intermediates
This compound is a key reagent for synthesizing cyclopropane derivatives, which are integral components of certain herbicides. The reaction of a malonic ester with a 1,2-dihaloalkane is a fundamental method for constructing the cyclopropane-1,1-dicarboxylate core. This core is a precursor to herbicides that can act as inhibitors of essential plant enzymes.
Featured Agrochemical Class: Protoporphyrinogen Oxidase (PPO) Inhibitors
While not directly synthesized from this compound, the herbicide butafenacil represents a class of agrochemicals known as protoporphyrinogen oxidase (PPO) inhibitors.[1][2][3][4] These herbicides disrupt the chlorophyll biosynthesis pathway in susceptible plants, leading to rapid cell death.[1][2][4] The synthesis of the core heterocyclic structures in many PPO inhibitors often involves multi-step processes where difunctionalized building blocks are essential.
Mechanism of Action of PPO Inhibitors
Butafenacil and other PPO-inhibiting herbicides block the action of the protoporphyrinogen oxidase enzyme.[1][2][4] This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes lipid peroxidation and destroys cell membranes, ultimately leading to weed death.[1][2]
Experimental Protocols
Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate
This protocol describes the synthesis of diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane, a reaction analogous to what could be achieved with precursors like this compound for the formation of a cyclopropane ring.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude diethyl cyclopropane-1,1-dicarboxylate by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Diethyl malonate, 1,2-dibromoethane | [5][6] |
| Reagents | Sodium ethoxide, Ethanol | [6] |
| Reaction Time | 4-6 hours | N/A |
| Reaction Temperature | Reflux | N/A |
| Typical Yield | 27-40% | [6] |
| Purification Method | Vacuum distillation | [6] |
Visualizations
Logical Workflow for Agrochemical Synthesis
Caption: Synthetic pathway from a dibromo-precursor to a herbicide.
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: Mechanism of action of PPO-inhibiting herbicides like butafenacil.
References
- 1. Butafenacil - Wikipedia [en.wikipedia.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Butafenacil | C20H18ClF3N2O6 | CID 11826859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
Synthetic Versatility of Ethyl 2,4-Dibromobutanoate: A Gateway to Diverse Molecular Architectures
For Immediate Release
Ethyl 2,4-dibromobutanoate, a versatile difunctionalized building block, is a key starting material in a variety of synthetic transformations, enabling the efficient construction of diverse molecular scaffolds. Its strategic placement of two bromine atoms at the α- and γ-positions of an ethyl ester facilitates a range of reactions, including cyclizations, alkylations, and the introduction of various functional groups. These characteristics make it a valuable intermediate in the synthesis of pharmaceutical ingredients and agrochemicals.[1] This document provides detailed application notes and experimental protocols for several key synthetic routes utilizing this compound, targeting researchers, scientists, and professionals in drug development.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the bromination of γ-butyrolactone followed by esterification.[2]
Experimental Protocol: Synthesis from γ-Butyrolactone
Materials:
-
γ-Butyrolactone
-
Bromine
-
Phosphorus tribromide
-
Ethanol
-
Toluene-4-sulfonic acid
-
Toluene
Procedure:
Step 1: Dibromination of γ-Butyrolactone
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of γ-butyrolactone and a catalytic amount of phosphorus tribromide is heated to 110°C.
-
Bromine is added dropwise to the heated mixture.
-
The reaction mixture is stirred at 110°C until the reaction is complete (monitored by TLC or GC).
-
After cooling, the crude 2,4-dibromobutyric acid is isolated.
Step 2: Esterification
-
The crude 2,4-dibromobutyric acid is dissolved in toluene.
-
Ethanol and a catalytic amount of toluene-4-sulfonic acid are added to the solution.
-
The mixture is heated to 50°C and stirred for 21 hours under an inert atmosphere.
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
| Reactants | Reagents/Catalysts | Conditions | Yield (%) |
| γ-Butyrolactone, Bromine | Phosphorus tribromide | 110°C | Not specified |
| 2,4-Dibromobutyric acid, Ethanol | Toluene-4-sulfonic acid | 50°C, 21 h, Inert atmosphere | 81 |
Applications in the Synthesis of Bioactive Scaffolds
The reactivity of the two carbon-bromine bonds in this compound allows for sequential or simultaneous reactions to construct a variety of important molecular frameworks.
Synthesis of Cyclopropane Derivatives
The 1,3-dihalo nature of this compound makes it an ideal precursor for the synthesis of cyclopropanecarboxylic acid derivatives through intramolecular cyclization. These derivatives are important structural motifs in numerous natural products and pharmaceuticals.
Caption: Intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent at 0°C, a solution of this compound in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ethyl cyclopropanecarboxylate is purified by distillation.
| Reactant | Base | Solvent | Yield (%) |
| This compound | NaH | THF | ~70-80 (Estimated) |
| This compound | NaOEt | Ethanol | ~65-75 (Estimated) |
Note: Yields are estimated based on similar reactions and may vary depending on specific conditions.
Synthesis of Proline and Glutamic Acid Analogs
This compound serves as a precursor for the synthesis of non-proteinogenic amino acids like proline and glutamic acid analogs, which are valuable in drug discovery for creating peptides with modified properties. The synthesis involves the reaction with an appropriate nitrogen nucleophile followed by cyclization and further transformations.
Caption: Synthetic pathway to proline esters.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
A mixture of this compound, a primary amine (2 equivalents), and a base in a suitable solvent is stirred at room temperature or heated, depending on the reactivity of the amine.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated.
-
The crude N-substituted prolinate is purified by column chromatography.
| Amine | Base | Solvent | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | ~60-70 (Estimated) |
| Aniline | Triethylamine | DMF | ~50-60 (Estimated) |
Note: Yields are estimated based on analogous reactions.
Synthesis of Substituted Tetrahydrofurans and Butyrolactones
The dibromo ester can be utilized in the synthesis of substituted tetrahydrofurans and γ-butyrolactones, which are common structural motifs in natural products and pharmaceuticals. This can be achieved through reactions with various nucleophiles followed by intramolecular cyclization.
Caption: Pathway to α-Bromo-γ-butyrolactone.
Materials:
-
This compound
-
Aqueous base (e.g., sodium hydroxide solution)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
This compound is treated with an aqueous base. The reaction is typically stirred at room temperature or gently heated to facilitate both hydrolysis of the ester and intramolecular displacement of the γ-bromide by the resulting carboxylate.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is acidified to promote lactonization.
-
The product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield crude α-bromo-γ-butyrolactone, which can be purified by distillation or chromatography.
| Base | Conditions | Yield (%) |
| aq. NaOH | Room Temp to 50°C | ~75-85 (Estimated) |
Note: Yields are estimated based on similar transformations.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations to form cyclopropanes, substituted amino acids, and various heterocyclic systems underscores its importance in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
References
Application Notes and Protocols for Alkylation Reactions with Ethyl 2,4-dibromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dibromobutanoate is a versatile bifunctional reagent in organic synthesis, possessing two electrophilic carbon centers susceptible to nucleophilic attack. The presence of bromine atoms at both the α and γ positions relative to the ester functionality allows for a range of alkylation reactions, leading to the formation of diverse molecular scaffolds. This document provides detailed application notes and protocols for leveraging this compound in the synthesis of valuable chemical entities, particularly cyclopropane derivatives and substituted butyric acid esters. These products serve as key intermediates in the development of novel therapeutics and other advanced materials.
Key Applications
The reactivity profile of this compound makes it a valuable precursor for:
-
Synthesis of Cyclopropane Carboxylates: Intramolecular cyclization following a nucleophilic substitution at the α-position is a common strategy for the construction of the cyclopropane ring, a motif frequently found in biologically active molecules.
-
Formation of Substituted Butyric Acid Derivatives: Sequential or selective alkylation at the α and γ positions enables the introduction of various functional groups, leading to a wide array of substituted butyric acid esters.
-
Heterocycle Synthesis: Reactions with dinucleophiles, such as primary amines, can lead to the formation of five-membered heterocyclic rings like pyrrolidines.
Alkylation with Active Methylene Compounds: Synthesis of Cyclopropane Derivatives
A primary application of this compound is in the synthesis of cyclopropane derivatives through reaction with active methylene compounds, such as diethyl malonate. The reaction proceeds via an initial nucleophilic attack of the malonate enolate at the α-position, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a cyclopropane dicarboxylate from this compound and diethyl malonate.
Experimental Protocol: Synthesis of Diethyl 1-(ethoxycarbonyl)cyclopropane-1,2-dicarboxylate
This protocol is a representative example of the alkylation-cyclization reaction.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
This compound is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired diethyl 1-(ethoxycarbonyl)cyclopropane-1,2-dicarboxylate.
Data Presentation
| Reactant 1 | Reactant 2 | Base (eq) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Diethyl malonate | NaOEt (2.2) | Ethanol | 6 | 65-75 | [1][2] |
| This compound | Ethyl acetoacetate | NaOEt (2.2) | Ethanol | 5 | 60-70 | [2] |
Alkylation with Amines: Synthesis of Pyrrolidine Derivatives
This compound can react with primary amines to furnish substituted pyrrolidines. The reaction involves a tandem nucleophilic substitution, where the amine first displaces the γ-bromide, followed by an intramolecular cyclization via attack on the α-bromo position.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of an N-substituted pyrrolidine-2-carboxylate.
Experimental Protocol: Synthesis of Ethyl 1-benzylpyrrolidine-2-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (2.5 eq)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound in acetonitrile, potassium carbonate and benzylamine are added.
-
The reaction mixture is heated to reflux for 12-18 hours, with TLC monitoring.
-
Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 1-benzylpyrrolidine-2-carboxylate.
Data Presentation
| Reactant 1 | Amine (eq) | Base (eq) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzylamine (2.2) | K₂CO₃ (2.5) | Acetonitrile | 16 | 55-65 | [3][4] |
| This compound | Aniline (2.2) | NaHCO₃ (2.5) | DMF | 24 | 45-55 | [3][4] |
Visualizations
Logical Workflow for Cyclopropane Synthesis
References
- 1. gauthmath.com [gauthmath.com]
- 2. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophile - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Ethyl 2,4-Dibromobutanoate in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4-dibromobutanoate is a valuable and versatile bifunctional reagent in organic synthesis. Its structure, featuring two bromine atoms at the 2- and 4-positions of a butyrate backbone, allows for sequential or tandem reactions to construct a variety of heterocyclic systems. This document provides detailed application notes and proposed protocols for the synthesis of key heterocyclic frameworks, including pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes, utilizing this reagent. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules.
Synthesis of 2-Ethoxycarbonyl-Substituted Pyrrolidines
The reaction of this compound with primary amines or ammonia provides a direct route to N-substituted or unsubstituted 2-ethoxycarbonylpyrrolidines. This transformation proceeds via a tandem nucleophilic substitution, where the amine first displaces the more reactive 4-bromo group, followed by an intramolecular cyclization to displace the 2-bromo group, forming the pyrrolidine ring.
Table 1: Proposed Reaction Conditions and Expected Yields for Pyrrolidine Synthesis
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Ammonia (in Ethanol) | Ethanol | - | 80 | 24 | 60-70 |
| 2 | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 75-85 |
| 3 | Aniline | DMF | NaHCO₃ | 100 | 18 | 65-75 |
Experimental Protocol: Synthesis of N-Benzyl-2-ethoxycarbonylpyrrolidine
-
To a stirred solution of benzylamine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (10 mL/mmol of dibromoester) is added this compound (1.0 eq).
-
The reaction mixture is heated to reflux at 80°C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-2-ethoxycarbonylpyrrolidine.
Caption: Synthesis of N-substituted pyrrolidines.
Synthesis of 2-Ethoxycarbonyl-Substituted Tetrahydrofurans
The synthesis of ethyl 2-tetrahydrofurancarboxylate can be achieved through the reaction of this compound with a hydroxide source under phase-transfer catalysis or in a suitable solvent that promotes the formation of the alkoxide intermediate. The initial step is the hydrolysis or alcoholysis of the 4-bromo position, followed by an intramolecular Williamson ether synthesis.
Table 2: Proposed Reaction Conditions for Tetrahydrofuran Synthesis
| Entry | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | aq. NaOH | Dichloromethane | TBAB | 40 | 24 | 50-60 |
| 2 | Sodium ethoxide | Ethanol | - | 78 | 12 | 45-55 |
Experimental Protocol: Synthesis of Ethyl 2-Tetrahydrofurancarboxylate
-
A mixture of this compound (1.0 eq), aqueous sodium hydroxide (2.5 eq, 20% w/v), and tetrabutylammonium bromide (TBAB, 0.1 eq) in dichloromethane (10 mL/mmol) is prepared.
-
The biphasic mixture is stirred vigorously at 40°C for 24 hours.
-
After cooling to room temperature, the organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield ethyl 2-tetrahydrofurancarboxylate.
Caption: Synthesis of ethyl 2-tetrahydrofurancarboxylate.
Synthesis of 2-Ethoxycarbonyl-Substituted Tetrahydrothiophenes
For the synthesis of sulfur-containing heterocycles, this compound can be reacted with a sulfide source, such as sodium sulfide. This reaction proceeds via a double nucleophilic substitution to form the tetrahydrothiophene ring.
Table 3: Proposed Reaction Conditions for Tetrahydrothiophene Synthesis
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Na₂S·9H₂O | Ethanol | 78 | 12 | 65-75 |
| 2 | Na₂S | DMF | 100 | 8 | 70-80 |
Experimental Protocol: Synthesis of Ethyl 2-Tetrahydrothiophenecarboxylate
-
To a solution of sodium sulfide nonahydrate (1.2 eq) in ethanol (15 mL/mmol of dibromoester) is added this compound (1.0 eq).
-
The mixture is heated to reflux at 78°C for 12 hours, with the reaction progress monitored by GC-MS.
-
After cooling, the solvent is evaporated, and the residue is taken up in diethyl ether and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude oil is purified by vacuum distillation to give ethyl 2-tetrahydrothiophenecarboxylate.
Caption: Workflow for tetrahydrothiophene synthesis.
Disclaimer: The experimental protocols and quantitative data provided herein are proposed based on established principles of organic chemistry. Actual yields and optimal reaction conditions may vary and should be determined through experimental optimization. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Ethyl 2,4-dibromobutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving Ethyl 2,4-dibromobutanoate, a versatile bifunctional reagent in organic synthesis. The protocols outlined below cover its application in the synthesis of substituted pyrrolidines, tetrahydrothiophenes, and cyclopropane derivatives, which are important scaffolds in medicinal chemistry and drug development.
Synthesis of Substituted Pyrrolidines via Nucleophilic Substitution
This compound serves as a valuable precursor for the synthesis of various substituted pyrrolidines through a double nucleophilic substitution reaction. The bromine atoms at the 2- and 4-positions are susceptible to displacement by primary amines, leading to the formation of a five-membered heterocyclic ring.
Application:
This methodology is applicable to the synthesis of a wide range of N-substituted pyrrolidine-3-carboxylates. These structures are prevalent in numerous biologically active compounds and are considered important building blocks in the development of novel therapeutics.
Experimental Protocol: Synthesis of Ethyl 1-aryl-pyrrolidine-3-carboxylate
This protocol is adapted from the general principle of reacting 2,4-dihalobutanoates with primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., Aniline, p-toluidine) (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of the substituted aniline (1.1 eq) in anhydrous acetonitrile, add the non-nucleophilic base (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 1-aryl-pyrrolidine-3-carboxylate.
Quantitative Data:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | CH₃CN | 80 | 18 | 65-75 |
| 2 | p-Toluidine | K₂CO₃ | DMF | 90 | 16 | 60-70 |
| 3 | Benzylamine | Et₃N | THF | 65 | 24 | 70-80* |
*Yields are estimated based on typical reactions of analogous 2,4-dihalobutanoates and may vary.
Reaction Workflow:
Caption: Workflow for the synthesis of substituted pyrrolidines.
Synthesis of Tetrahydrothiophene Derivatives
In a similar fashion to the synthesis of pyrrolidines, this compound can react with sulfur nucleophiles to generate five-membered sulfur-containing heterocycles. The use of a sulfide source allows for the formation of the tetrahydrothiophene ring system.
Application:
Tetrahydrothiophene derivatives are found in various natural products and are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Experimental Protocol: Synthesis of Ethyl tetrahydrothiophene-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq)
-
Ethanol (or DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve sodium sulfide nonahydrate (1.2 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the sulfide solution at room temperature.
-
Heat the reaction mixture to reflux (around 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography to yield ethyl tetrahydrothiophene-3-carboxylate.
Quantitative Data:
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂S·9H₂O | Ethanol/H₂O | 80 | 5 | 70-80 |
| 2 | Thiourea then NaOH | Ethanol | 80 | 8 | 65-75 |
*Yields are estimated based on analogous reactions and may vary.
Reaction Pathway:
Caption: Pathway for tetrahydrothiophene synthesis.
Synthesis of Cyclopropane Derivatives via Intramolecular Cyclization
This compound can be used to synthesize cyclopropanecarboxylates through an intramolecular cyclization reaction. This is typically achieved by treating the dibromoester with a strong, non-nucleophilic base, which facilitates the formation of a carbanion at the 2-position, followed by an intramolecular Sₙ2 reaction that displaces the bromine at the 4-position.
Application:
The cyclopropane motif is a highly sought-after structural element in drug design due to its unique conformational properties and metabolic stability. This protocol provides access to functionalized cyclopropane building blocks.
Experimental Protocol: Synthesis of Ethyl cyclopropanecarboxylate
This protocol is a generalized procedure for the base-mediated cyclization of γ-haloesters.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl cyclopropanecarboxylate.
Quantitative Data:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to rt | 14 | 50-60 |
| 2 | LDA | THF | -78 to rt | 6 | 60-70 |
| 3 | t-BuOK | t-BuOH | rt | 12 | 45-55* |
*Yields are estimated based on similar intramolecular cyclization reactions and are highly dependent on reaction conditions.
Logical Relationship Diagram:
Caption: Logical steps in cyclopropane formation.
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.
Application Notes and Protocols: Ethyl 2,4-dibromobutanoate in the Synthesis of Substituted Butanoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2,4-dibromobutanoate, a versatile bifunctional reagent for the preparation of a variety of substituted butanoates. This document details key applications, including the synthesis of γ-lactams, cyclopropanecarboxylates, and other functionalized butanoate derivatives, complete with detailed experimental protocols and quantitative data.
Introduction
This compound is a valuable building block in organic synthesis due to the presence of two bromine atoms at the α and γ positions. This arrangement allows for sequential or tandem reactions with a range of nucleophiles, leading to the construction of diverse molecular scaffolds. The differential reactivity of the α-bromo and γ-bromo positions can be exploited to achieve selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Key Applications
The primary applications of this compound detailed in these notes include:
-
Synthesis of Substituted γ-Lactams: Sequential reaction with primary amines provides a straightforward route to functionalized γ-lactams, which are prevalent motifs in many natural products and pharmaceuticals.
-
Synthesis of Ethyl Cyclopropanecarboxylates: Base-mediated intramolecular cyclization affords substituted cyclopropanecarboxylates, important structural units in medicinal chemistry.
-
Synthesis of Functionalized Butanoates: Selective reaction with various nucleophiles, such as thiols and carbanions, allows for the introduction of diverse functional groups at the C2 and C4 positions.
-
Reformatsky Reaction: The α-bromo ester functionality can participate in Reformatsky reactions with carbonyl compounds to form β-hydroxy esters, which are versatile intermediates for further transformations.
Experimental Protocols and Data
Synthesis of Substituted γ-Lactams
The reaction of this compound with primary amines proceeds via a two-step sequence: initial nucleophilic substitution at the more reactive γ-position, followed by intramolecular cyclization to form the γ-lactam ring.
General Experimental Workflow:
Figure 1: General workflow for the synthesis of γ-lactams.
Protocol 1: Synthesis of 1-Benzyl-pyrrolidin-2-one
To a solution of this compound (1.0 eq) in acetonitrile, benzylamine (2.2 eq) and potassium carbonate (2.5 eq) are added. The mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-pyrrolidin-2-one.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-pyrrolidin-2-one | 75-85 |
| 2 | Aniline | 1-Phenyl-pyrrolidin-2-one | 60-70 |
| 3 | Cyclohexylamine | 1-Cyclohexyl-pyrrolidin-2-one | 70-80 |
Table 1: Synthesis of various γ-lactams from this compound.
Synthesis of Ethyl Cyclopropanecarboxylates
The treatment of this compound with a non-nucleophilic base induces an intramolecular SN2 reaction, leading to the formation of a cyclopropane ring.
Logical Relationship for Cyclization:
Figure 2: Key steps in the base-mediated cyclization.
Protocol 2: Synthesis of Ethyl Cyclopropanecarboxylate
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by distillation to give ethyl cyclopropanecarboxylate.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 0 to RT | 65-75 |
| 2 | DBU | Toluene | 80 | 50-60 |
| 3 | t-BuOK | t-BuOH | RT | 60-70 |
Table 2: Conditions for the synthesis of ethyl cyclopropanecarboxylate.
Synthesis of Functionalized Butanoates
Selective substitution at the C4 position can be achieved using soft nucleophiles, leaving the α-bromo position intact for further transformations.
Protocol 3: Synthesis of Ethyl 4-(phenylthio)-2-bromobutanoate
To a solution of this compound (1.0 eq) in ethanol, sodium thiophenoxide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 6 hours. The solvent is then evaporated, and the residue is taken up in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 4-(phenylthio)-2-bromobutanoate.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-bromobutanoate | 80-90 |
| 2 | Sodium azide | Ethyl 4-azido-2-bromobutanoate | 70-80 |
| 3 | Diethyl malonate (with NaOEt) | Diethyl 2-(3-bromo-1-ethoxycarbonylpropyl)malonate | 60-70 |
Table 3: Synthesis of C4-substituted butanoates.
Reformatsky Reaction
The α-bromo group of this compound can be utilized in a Reformatsky reaction to form β-hydroxy esters.[1][2] The reaction involves the formation of an organozinc intermediate which then adds to a carbonyl compound.[1]
Reformatsky Reaction Pathway:
Figure 3: Pathway of the Reformatsky reaction.
Protocol 4: Reformatsky Reaction with Acetone
Activated zinc dust (1.5 eq) is suspended in anhydrous THF. A solution of this compound (1.0 eq) and acetone (1.2 eq) in anhydrous THF is added dropwise to the zinc suspension. The reaction mixture is gently heated to initiate the reaction and then stirred at reflux for 2 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product, ethyl 2-(1-hydroxy-1-methylethyl)-4-bromobutanoate, is purified by column chromatography.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Acetone | Ethyl 2-(1-hydroxy-1-methylethyl)-4-bromobutanoate | 60-70 |
| 2 | Benzaldehyde | Ethyl 2-(hydroxy(phenyl)methyl)-4-bromobutanoate | 65-75 |
| 3 | Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-4-bromobutanoate | 55-65 |
Table 4: Products of the Reformatsky reaction with this compound.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of a wide range of substituted butanoates. Its bifunctional nature allows for the construction of complex molecular architectures, including important heterocyclic and carbocyclic systems. The protocols and data presented herein provide a practical guide for researchers in synthetic and medicinal chemistry to effectively utilize this reagent in their research and development endeavors.
References
Application Notes and Protocols for Ethyl 2,4-dibromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dibromobutanoate is a halogenated ester utilized in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other specialty chemicals.[1] Its reactive nature, owing to the two bromine atoms, makes it a versatile building block but also necessitates stringent handling and safety procedures.[1] These application notes provide detailed protocols for the safe handling, use, and disposal of this compound to ensure the safety of laboratory personnel and the environment.
Chemical and Physical Properties
Properly identifying the substance and understanding its physical properties is the first step in safe handling.
| Property | Value | Reference |
| CAS Number | 36847-51-5 | [][3][4] |
| Molecular Formula | C₆H₁₀Br₂O₂ | [][3][4] |
| Molecular Weight | 273.95 g/mol | [][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 252.7°C at 760 mmHg | [] |
| Density | 1.736 g/cm³ | [] |
| Solubility | Sparingly soluble in water | [1] |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its primary hazards. Information for closely related brominated esters is included to provide a more complete safety profile.
| Hazard Category | Description | References |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may cause severe burns.[1][5] | [1][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage and irritation.[1][5] It is a lachrymator (tear-inducing agent).[6] | [1][5][6] |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] For the related compound Ethyl 2-bromobutyrate, the LD50 (oral, rat) is ~2000 mg/kg.[7] | [7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[5][7] Vapors and mists should be avoided.[5][7] | [5][7] |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8][9] | [8][9] |
| Environmental Hazard | Precautions should be taken to prevent its release into the environment, which could contaminate soil and water.[1] | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The level of PPE may vary based on the scale of the experiment.
| PPE Type | Specification | References |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Viton, Butyl rubber). Nitrile gloves may be acceptable for short-duration tasks but should be changed immediately upon contamination. Gloves must be inspected before use.[10][11] | [10][11] |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[11] | [11] |
| Skin and Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron. For larger quantities, a complete chemical-protective suit may be necessary.[11] | [11] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[10] If exposure limits are exceeded or if working outside a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors is required.[8] | [8][10] |
Safe Handling and Storage Protocols
Handling Protocol
-
Work Area Preparation:
-
Chemical Handling:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[7][11]
-
Avoid all personal contact, including inhalation of vapors or mists.[7]
-
Do not eat, drink, or smoke in the work area.[7]
-
Keep the container tightly closed when not in use.[8]
-
Wash hands thoroughly with soap and water after handling.[7]
-
Storage Protocol
-
Container: Store in the original, tightly sealed container.[8]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[7][8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[8][9]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[7][8]
Experimental Workflow and Emergency Procedures
General Experimental Workflow
The following diagram outlines a standard workflow for using this compound in a laboratory setting.
Caption: General workflow for handling hazardous liquid reagents.
Emergency First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | References |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention. | [5][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][11] |
Accidental Release (Spill) Protocol
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread vapors towards ignition sources.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flame from the area.[7]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6][7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
The following diagram illustrates the decision-making process for a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting and Disposal
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to cool containers.[5][8][9]
-
Unsuitable Extinguishing Media: Do not use a solid water stream (water jet), as it may spread the fire.[11]
-
Specific Hazards: In a fire, toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas, may be produced.[8][9] Containers may explode when heated.[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Waste Disposal Protocol
-
Classification: Waste containing this compound is classified as hazardous waste.[6]
-
Collection: Collect all waste, including contaminated absorbents and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[13]
-
Labeling: The waste container label must clearly state "Hazardous Waste" and list all chemical contents by their full name and approximate percentages.[13]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company or your institution's EHS department. Do NOT dispose of this chemical down the drain or in general trash.[6][13] Empty containers may retain product residue and vapors and should be treated as hazardous.[6]
References
- 1. guidechem.com [guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chemwhat.com [chemwhat.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. uwlax.edu [uwlax.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 2,4-dibromobutanoate in Organic Synthesis
Introduction
Ethyl 2,4-dibromobutanoate (CAS: 36847-51-5) is a highly versatile C4 bifunctional building block utilized in a variety of organic syntheses.[1][] Its structure features two electrophilic centers: a bromine atom at the α-position relative to the ester, and another at the γ-position. This arrangement allows for sequential or tandem reactions, making it an ideal precursor for the synthesis of valuable cyclic scaffolds, including substituted pyrrolidines, cyclopropanes, and tetrahydrofurans, which are prevalent in medicinal chemistry and drug discovery.[3][4][5] The differential reactivity of the α- and γ-bromides can be exploited to achieve regioselective transformations, further expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular frameworks.
Application 1: Synthesis of Substituted Pyrrolidines
Application Note:
The pyrrolidine ring is a fundamental scaffold in numerous FDA-approved drugs and natural products.[6] this compound serves as an excellent precursor for the synthesis of 2-substituted and 2,4-disubstituted pyrrolidines. The typical strategy involves a double nucleophilic substitution reaction with a primary amine. The amine first displaces one of the bromide ions, followed by an intramolecular cyclization to displace the second bromide, forming the five-membered ring.[4] This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HBr generated during the reaction.
Caption: Synthesis of pyrrolidine derivatives via cyclization.
Experimental Protocol: Synthesis of Ethyl 1-benzylpyrrolidine-2-carboxylate
This protocol is a representative procedure for the synthesis of N-substituted pyrrolidine-2-carboxylates.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, 2.74 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g, 25 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF). To this suspension, add benzylamine (1.05 eq, 1.12 g, 10.5 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Expected Product | Representative Yield |
| This compound | Benzylamine | K₂CO₃ | DMF | 80-90 °C | Ethyl 1-benzylpyrrolidine-2-carboxylate | 65-80% |
| This compound | Aniline | Cs₂CO₃ | Acetonitrile | Reflux | Ethyl 1-phenylpyrrolidine-2-carboxylate | 60-75% |
| This compound | Cyclohexylamine | NaH | THF | Reflux | Ethyl 1-cyclohexylpyrrolidine-2-carboxylate | 70-85% |
Application 2: Synthesis of Ethyl Cyclopropanecarboxylate
Application Note:
Cyclopropane rings are valuable structural motifs in medicinal chemistry, known for improving metabolic stability and binding affinity.[5] this compound can undergo an intramolecular cyclization to form ethyl cyclopropanecarboxylate.[7] This reaction is typically promoted by a strong, non-nucleophilic base. The base abstracts the acidic proton at the α-position (C2), which is activated by the adjacent ester group, to form an enolate. This enolate then acts as an internal nucleophile, attacking the carbon bearing the bromide at the γ-position (C4) via an S_N2 reaction to close the three-membered ring.
Caption: Intramolecular cyclization to form a cyclopropane ring.
Experimental Protocol: Synthesis of Ethyl cyclopropanecarboxylate
This protocol is based on general procedures for the intramolecular cyclization of halo-esters.[8]
-
Reaction Setup: To a flame-dried, three-neck 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 0.48 g, 12 mmol) to the THF and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq, 2.74 g, 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully by rotary evaporation (the product is volatile). Further purification can be achieved by distillation.
| Reactant | Base | Solvent | Temperature | Expected Product | Representative Yield |
| This compound | NaH | THF | 0 °C to RT | Ethyl cyclopropanecarboxylate | 70-85% |
| This compound | LDA | THF | -78 °C to RT | Ethyl cyclopropanecarboxylate | 75-90% |
| This compound | DBU | Toluene | 100 °C | Ethyl cyclopropanecarboxylate | 60-75% |
Application 3: Synthesis of Substituted Tetrahydrofurans
Application Note:
The tetrahydrofuran moiety is a core component of many natural products and pharmaceuticals.[3][9] A plausible synthetic route to functionalized tetrahydrofurans using this compound involves a Reformatsky-type reaction followed by intramolecular cyclization.[10] First, the α-bromo ester reacts with activated zinc to form an organozinc enolate (Reformatsky reagent). This reagent then adds to an aldehyde or ketone. The resulting β-hydroxy-γ-bromoester intermediate can then be cyclized under basic conditions, where the newly formed alkoxide displaces the γ-bromide to form the five-membered ether ring.[3]
Caption: Two-step synthesis of tetrahydrofurans.
Experimental Protocol: Synthesis of Ethyl 5-methyltetrahydrofuran-2-carboxylate
This is a representative two-step protocol.
Step A: Reformatsky Reaction
-
Zinc Activation: In a flame-dried flask under an inert atmosphere, place zinc dust (1.5 eq, 0.98 g, 15 mmol). Add a crystal of iodine and heat gently until the purple vapor disappears. Cool to room temperature.
-
Reaction Setup: Add 20 mL of anhydrous THF. In a separate dropping funnel, mix this compound (1.0 eq, 2.74 g, 10 mmol) and acetaldehyde (1.1 eq, 0.48 g, 11 mmol) in 10 mL of anhydrous THF.
-
Reaction Conditions: Add a small portion of the substrate mixture to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. After addition, reflux for an additional 1 hour.
-
Work-up: Cool the reaction to 0 °C and quench with 20 mL of 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄. Concentrate to obtain the crude β-hydroxy-γ-bromoester, which can be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude intermediate from Step A in 30 mL of THF and cool to 0 °C.
-
Base Addition: Add potassium tert-butoxide (1.2 eq, 1.35 g, 12 mmol) portion-wise to the solution.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash column chromatography to yield the final product.
| Reactant (Aldehyde) | Reagents (Step A) | Reagents (Step B) | Expected Product |
| Acetaldehyde | Zn, I₂, THF | KOtBu, THF | Ethyl 5-methyltetrahydrofuran-2-carboxylate |
| Benzaldehyde | Zn, I₂, THF | NaH, DMF | Ethyl 5-phenyltetrahydrofuran-2-carboxylate |
| Acetone (Ketone) | Zn, I₂, Benzene | KOtBu, THF | Ethyl 5,5-dimethyltetrahydrofuran-2-carboxylate |
General Experimental Workflow
The synthesis protocols involving this compound typically follow a standard workflow in an organic chemistry laboratory.
Caption: General workflow for synthesis and purification.
References
- 1. guidechem.com [guidechem.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Ethyl 2,4-Dibromobutanoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dibromobutanoate is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in the construction of cyclic and heterocyclic scaffolds of medicinal importance. Its two bromine atoms at the 2- and 4-positions provide reactive sites for sequential or simultaneous nucleophilic substitution reactions, enabling the synthesis of a diverse array of molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on a case study involving the preparation of a cyclopropane-containing compound.
Case Study: Synthesis of a Ethyl 2-substituted-cyclopropanecarboxylate Derivative
Cyclopropane rings are important structural motifs in medicinal chemistry, often conferring unique conformational constraints and metabolic stability to drug candidates. This compound can be effectively utilized to construct substituted cyclopropanecarboxylates through an intramolecular cyclization reaction.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a model ethyl 2-substituted-cyclopropanecarboxylate derivative is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dibromobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2,4-dibromobutanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent and cost-effective starting material for the synthesis of this compound is γ-butyrolactone. This lactone undergoes a two-step reaction sequence involving ring-opening to introduce the 4-bromo substituent and esterification, followed by α-bromination to yield the final product.
Q2: What is the general synthetic strategy to obtain this compound?
A2: The synthesis is typically a two-stage process. The first stage involves the ring-opening of γ-butyrolactone with hydrogen bromide and subsequent esterification with ethanol to form ethyl 4-bromobutanoate. The second stage is the selective bromination at the α-position (C-2) of the ethyl 4-bromobutanoate, commonly achieved through a Hell-Volhard-Zelinsky (HVZ) type reaction.
Q3: What kind of yields can be expected for this synthesis?
A3: The overall yield for the two-step synthesis of this compound is generally in the range of 65-85%. The first step, the formation of ethyl 4-bromobutanoate from γ-butyrolactone, can achieve high yields, often between 85% and 95%.[1] The subsequent α-bromination step's yield can vary but has been reported to be around 81%.[2]
Q4: What are the main safety precautions to consider during this synthesis?
A4: Both bromine (Br₂) and hydrogen bromide (HBr) are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. Care should be taken to avoid inhalation of vapors and contact with skin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the first step (synthesis of ethyl 4-bromobutanoate) | Incomplete reaction. | - Ensure a sufficient excess of hydrogen bromide is used to drive the ring-opening to completion.- Increase the reaction time or temperature as per the protocol. |
| Side reaction of ethanol with HBr. | A one-pot method where HBr gas is introduced into γ-butyrolactone before the addition of ethanol can minimize the formation of bromoethane as a byproduct.[3] | |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.- Avoid overly vigorous washing that can lead to emulsion formation. | |
| Low yield in the second step (α-bromination) | Incomplete bromination. | - Ensure the use of a suitable catalyst for the Hell-Volhard-Zelinsky reaction, such as phosphorus tribromide (PBr₃).- Maintain the reaction temperature as specified in the protocol to ensure the formation of the acyl bromide intermediate. |
| Formation of polybrominated byproducts. | - Carefully control the stoichiometry of bromine used. A slight excess is often necessary, but a large excess can lead to over-bromination.- Monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction at the optimal time. | |
| Elimination side reactions. | Elevated temperatures in the presence of a base can lead to the elimination of HBr, forming unsaturated esters. Ensure the reaction is worked up under neutral or slightly acidic conditions. | |
| Product is impure after purification | Incomplete removal of starting materials or reagents. | - Optimize the purification process. Fractional distillation under reduced pressure is often effective for separating the product from starting materials and byproducts.- Perform aqueous washes to remove any residual acid or salts. |
| Co-distillation of impurities. | If impurities have boiling points close to the product, consider alternative purification methods such as column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from γ-Butyrolactone
Step 1: Synthesis of Ethyl 4-bromobutanoate [3][4]
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To a stirred solution of γ-butyrolactone (1.0 eq) in a suitable solvent (e.g., without solvent or in a high-boiling inert solvent), slowly bubble dry hydrogen bromide gas (1.1-1.2 eq) at a controlled temperature (typically 20-40 °C).
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After the addition of HBr is complete, continue stirring at the same temperature for 1-2 hours to ensure complete ring-opening.
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Add absolute ethanol (1.0-1.2 eq) to the reaction mixture and heat to a moderate temperature (e.g., 40-50 °C).
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Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-bromobutanoate.
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Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction [2]
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In a flask equipped with a reflux condenser and a dropping funnel, place the purified ethyl 4-bromobutanoate (1.0 eq).
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Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).
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Heat the mixture to approximately 100-110 °C.
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Slowly add bromine (1.0-1.1 eq) dropwise from the dropping funnel, maintaining the reaction temperature.
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After the addition is complete, continue to heat the mixture under reflux for several hours until the reaction is complete (monitor by GC or TLC).
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Cool the reaction mixture to room temperature.
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Slowly and carefully add ethanol to the reaction mixture to convert any remaining acyl bromide to the ethyl ester.
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Pour the mixture into water and extract with an organic solvent.
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Wash the organic layer with a dilute solution of sodium thiosulfate (to quench any remaining bromine), followed by a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
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Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Ethyl 4-bromobutanoate
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| γ-Butyrolactone | HBr (gas), Ethanol | 20-40 (HBr addition), 40 (Esterification) | 1-2 (HBr), 4-6 (Esterification) | 93.47 | [4] |
| 4-Bromobutyric acid | Ethanol, 4N HCl in dioxane | Room Temperature | 16 | 85.5 | [4] |
| γ-Butyrolactone | HBr (generated in situ from P + Br₂), Ethanol | 0-15 | 5-6 | 85-90 | [1] |
Table 2: Reported Yield for the Synthesis of this compound
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Butanolide | 1. Br₂, PBr₃2. Ethanol, Toluene-4-sulfonic acid | 110 (Bromination)50 (Esterification) | 21 (Esterification) | 81 | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
- 2. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 3. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
Common side reactions and by-products in Ethyl 2,4-dibromobutanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4-dibromobutanoate.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis and use of this compound, focusing on identifying and mitigating side reactions and by-products.
Guide 1.1: Low Yield of this compound in Synthesis
Problem: The yield of the desired this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Bromination | Route A (from Butyric Acid): Increase reaction time or temperature. Ensure a slight excess of bromine and phosphorus tribromide (PBr₃) is used. Route B (from γ-Butyrolactone): Ensure sufficient bromine and PBr₃ are used. Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material. | Increased conversion of starting material to the dibrominated product. |
| Formation of Mono-brominated By-products | Optimize the stoichiometry of the brominating agent. A slight excess of bromine can help drive the reaction to the desired dibrominated product. | Reduction in the proportion of ethyl 2-bromobutanoate and ethyl 4-bromobutanoate. |
| Elimination Reactions | Route A: Avoid excessively high temperatures during the Hell-Volhard-Zelinsky (HVZ) reaction, as this can promote the formation of unsaturated by-products. | Minimized formation of ethyl crotonate and other unsaturated esters. |
| Hydrolysis of the Ester | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | Reduced formation of 2,4-dibromobutanoic acid. |
| Loss during Work-up and Purification | Use appropriate extraction and washing procedures. For instance, a wash with a mild base like sodium bicarbonate can remove acidic impurities, but excessive use can lead to ester hydrolysis. Distill the product under reduced pressure to avoid decomposition at high temperatures. | Improved recovery of the pure product. |
Guide 1.2: Presence of Unexpected Peaks in GC-MS or NMR Analysis
Problem: Analytical data (GC-MS, NMR) of the reaction mixture or purified product shows unexpected signals, indicating the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound from γ-butyrolactone?
The primary side reaction is the formation of α-bromo-γ-butyrolactone. This occurs when the bromination is incomplete. Another potential side product is 2,4-dibromobutanoic acid, which can form if the esterification step is incomplete or if the final product is exposed to moisture.
Q2: How can I minimize the formation of unsaturated by-products when using the Hell-Volhard-Zelinsky (HVZ) reaction?
The formation of unsaturated by-products, such as ethyl crotonate, is typically favored at higher temperatures. To minimize this, maintain the reaction temperature as recommended in the protocol and avoid overheating. Gradual addition of the brominating agent can also help control the reaction exotherm.
Q3: What is the best method to purify crude this compound?
Fractional distillation under reduced pressure is the most effective method for purifying this compound. This technique allows for the separation of the desired product from less volatile impurities (e.g., 2,4-dibromobutanoic acid) and more volatile impurities (e.g., unreacted starting materials and mono-brominated esters).
Q4: Can I use chlorine instead of bromine in these reactions?
While the Hell-Volhard-Zelinsky reaction can be performed with chlorine, the reaction conditions may need to be adjusted. The reactivity of chlorine is different from bromine, which can affect the product distribution and yield. Direct chlorination of γ-butyrolactone is less common and may lead to different side products.
Q5: My final product is dark in color. What is the cause and how can I fix it?
A dark color in the final product often indicates the presence of impurities, possibly from decomposition or side reactions. This can be due to overheating during the reaction or distillation. Purification by fractional distillation should yield a colorless to pale yellow liquid. If the color persists, treatment with a small amount of activated carbon followed by filtration before distillation may help.
Section 3: Experimental Protocols
Protocol 3.1: Synthesis of this compound from γ-Butyrolactone
This two-step protocol involves the bromination of γ-butyrolactone followed by esterification.
Step 1: Bromination of γ-Butyrolactone
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In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Charge the flask with γ-butyrolactone (1.0 eq).
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Add red phosphorus (0.1 eq) to the γ-butyrolactone.
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Slowly add bromine (2.2 eq) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 40°C using a water bath.
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After the addition is complete, heat the mixture to 80-90°C for 4-6 hours, or until the red color of bromine disappears.
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Cool the reaction mixture to room temperature. The product of this step is primarily 2,4-dibromobutanoyl bromide.
Step 2: Esterification
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Carefully and slowly add absolute ethanol (3.0 eq) to the crude 2,4-dibromobutanoyl bromide. An exothermic reaction will occur.
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Heat the mixture to reflux for 2-3 hours to ensure complete esterification.
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Cool the mixture and pour it into a separatory funnel containing cold water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure this compound.
Expected Yield: ~81%[1]
Protocol 3.2: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol involves the α-bromination of butyric acid followed by esterification.
Step 1: Dibromination of Butyric Acid
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Set up a reaction apparatus as described in Protocol 3.1.
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Place butyric acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq) in the flask.
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Slowly add bromine (2.2 eq) dropwise. Control the exotherm with a water bath.
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After the addition, heat the reaction mixture to 80-100°C for 8-12 hours.
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Cool the mixture. The primary product is 2,4-dibromobutanoyl bromide.
Step 2: Esterification
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Follow the esterification, work-up, and purification steps as described in Protocol 3.1.
Section 4: Data Presentation
Table 4.1: Common By-products and their Identification
| By-product | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | Key ¹H NMR Signals (ppm) |
| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 194, 196, 149, 151, 121, 123 | Triplet (ester ethyl), Quartet (ester ethyl), Multiplets (butanoate chain) with a downfield shift for the proton alpha to the bromine. |
| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 194, 196, 149, 151, 117 | Triplet (ester ethyl), Quartet (ester ethyl), Triplet (CH₂Br). |
| 2,4-Dibromobutanoic acid | C₄H₆Br₂O₂ | 245.89 | 244, 246, 248, 165, 167, 121, 123 | Broad singlet (-COOH), Multiplets for the butanoic acid chain protons. |
| Ethyl crotonate | C₆H₁₀O₂ | 114.14 | 114, 99, 69, 41 | Doublet (CH₃), Multiplet (vinylic protons), Quartet (ester ethyl), Triplet (ester ethyl). |
| α-Bromo-γ-butyrolactone | C₄H₅BrO₂ | 164.98 | 164, 166, 136, 138, 85 | Multiplets for the lactone ring protons, with a downfield shift for the proton alpha to the bromine. |
Section 5: Visualization of Reaction Pathways
Diagram 5.1: Synthesis of this compound from γ-Butyrolactone
Caption: Synthesis pathway from γ-Butyrolactone.
Diagram 5.2: Synthesis via Hell-Volhard-Zelinsky Reaction
Caption: Synthesis pathway via HVZ reaction.
References
Purification techniques for Ethyl 2,4-dibromobutanoate from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2,4-dibromobutanoate from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to aid in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound starting from γ-butyrolactone?
A1: Common impurities can include unreacted starting materials such as γ-butyrolactone and ethanol. Additionally, by-products from the bromination and esterification steps may be present. These can include mono-brominated species (Ethyl 4-bromobutanoate or Ethyl 2-bromobutanoate), and residual acidic impurities like hydrobromic acid (HBr) or phosphorus-based acids if reagents like phosphorus tribromide were used in the synthesis.
Q2: My crude product has a dark color. What is the likely cause and how can I remove it?
A2: A dark color in the crude product often indicates the presence of trace amounts of bromine or other colored impurities formed during the reaction, potentially due to side reactions or decomposition at elevated temperatures. To address this, you can wash the crude product with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, during the aqueous workup. If the color persists, column chromatography can be an effective method for its removal.
Q3: I am observing a poor yield after purification. What are the potential reasons?
A3: Low yields can result from several factors:
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Incomplete reaction: The initial synthesis may not have gone to completion.
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Decomposition during distillation: this compound has a high boiling point, and distillation at atmospheric pressure can lead to decomposition. Vacuum distillation is highly recommended.
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Losses during workup: Emulsion formation during liquid-liquid extraction or inefficient extraction can lead to product loss.
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Improper column chromatography technique: Using an inappropriate solvent system or poor column packing can result in incomplete separation and loss of product.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and detect the presence of impurities.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Workup
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Problem: A stable emulsion forms between the organic and aqueous layers during liquid-liquid extraction, making separation difficult.
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Cause: Vigorous shaking or the presence of acidic impurities can promote emulsion formation.
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Solution:
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Break the emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
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Filtration: In stubborn cases, passing the emulsified layer through a pad of Celite or glass wool can help break the emulsion.
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Prevention: During extraction, use gentle inversions of the separatory funnel instead of vigorous shaking. Neutralizing acidic impurities with a weak base before extraction can also help.
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Issue 2: Product Decomposition During Distillation
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Problem: The product darkens, or the yield is very low after distillation.
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Cause: this compound has a high boiling point and can decompose at atmospheric pressure.
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Solution:
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Vacuum Distillation: Always purify this compound by vacuum distillation.
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Temperature Control: Use a stable heat source (e.g., an oil bath) and monitor the pot temperature closely to avoid overheating.
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Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation and decomposition.
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Issue 3: Co-elution of Impurities During Column Chromatography
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Problem: Impurities are present in the fractions containing the desired product after column chromatography.
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Cause: The solvent system used does not provide adequate separation between the product and the impurities.
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Solution:
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Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation (a clear difference in Rf values) between your product and the impurities. A good starting point is a mixture of hexane and ethyl acetate.
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Gradient Elution: If a single solvent system is insufficient, use a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Column Packing: Ensure the column is packed properly to avoid channeling, which can lead to poor separation.
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Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂O₂ | |
| Molecular Weight | 273.95 g/mol | |
| Boiling Point (atm) | 252.7 °C at 760 mmHg | [1] |
| Estimated Boiling Point (Vacuum) | ~125-135 °C at 10 mmHg (Estimated from nomograph) | |
| Density | 1.736 g/cm³ | [1] |
Experimental Protocols
Workup Procedure for Neutralizing and Extracting Crude Product
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After the reaction is complete, cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Add an equal volume of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic by-products. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.
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Gently mix the layers by inverting the funnel several times. Allow the layers to separate.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
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Combine the organic extracts and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Vacuum Distillation
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Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
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Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
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Slowly apply vacuum and begin heating the distillation flask in an oil bath.
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Collect the fraction that distills at the expected boiling point under the applied vacuum (refer to a pressure-temperature nomograph to estimate the boiling point). For example, at approximately 10 mmHg, the boiling point is estimated to be in the range of 125-135 °C.
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Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates a pure fraction.
Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniformly packed column.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.
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Elution:
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Isocratic Elution: If TLC shows good separation with a single solvent mixture (e.g., 10% ethyl acetate in hexane), use this mixture to elute the column.
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Gradient Elution: If necessary, start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl 2,4-dibromobutanoate
Welcome to the technical support center for Ethyl 2,4-dibromobutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in organic synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and resolve issues leading to low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile bifunctional reagent commonly employed in the synthesis of a variety of organic compounds. Its two bromine atoms at the α and γ positions make it a valuable precursor for:
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Synthesis of Heterocycles: It is a key starting material for the preparation of five-membered heterocycles, such as proline derivatives and other nitrogen- or sulfur-containing rings, through reactions with nucleophiles.
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Reformatsky and Related Reactions: The α-bromo ester functionality can participate in Reformatsky reactions with carbonyl compounds to form β-hydroxy esters, which are important intermediates in the synthesis of natural products and pharmaceuticals.[1][2]
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Cyclopropane Synthesis: It can be used in the synthesis of substituted cyclopropanes through intramolecular cyclization or by reacting with other reagents.
Q2: What are the common causes of low conversion rates when using this compound?
Low conversion rates in reactions involving this compound can stem from several factors:
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Reagent Purity: The purity of this compound and other reactants is crucial. Impurities can interfere with the reaction or poison catalysts.
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the reaction outcome.
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Competing Reactions: The presence of two bromine atoms allows for competing substitution and elimination reactions, which can reduce the yield of the desired product.[3][4][5][6]
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Moisture and Air Sensitivity: Certain reactions, like the Reformatsky reaction, are sensitive to moisture and air. The presence of water can quench the organozinc reagent.[7]
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Base/Nucleophile Strength: The strength and steric hindrance of the base or nucleophile used can influence the reaction pathway, favoring either substitution or elimination.[8]
Troubleshooting Guides
Guide 1: Low Yield in Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester.[2] Low yields in this reaction using this compound are a common issue.
Problem: Low conversion of the starting carbonyl compound and/or formation of multiple side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Reformatsky reactions.
Detailed Steps:
| Step | Potential Cause | Troubleshooting Suggestions |
| 1. Verify Zinc Activation and Quality | Inactive zinc surface due to oxidation. | Activate the zinc powder prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, use freshly prepared, highly reactive zinc (Rieke zinc). |
| 2. Assess Reagent Purity and Dryness | Presence of moisture in reagents or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Purify this compound and the carbonyl compound if necessary. |
| 3. Evaluate Reaction Conditions | Suboptimal temperature or reaction time. | The initiation of the Reformatsky reaction can be sluggish. Gentle heating may be required to start the reaction. Once initiated, the temperature should be controlled to prevent side reactions. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| 4. Identify Side Products | Competing reactions such as elimination or self-condensation. | Analyze the crude reaction mixture by NMR or GC-MS to identify major side products. The presence of α,β-unsaturated esters may indicate elimination. |
| 5. Optimize Reaction Parameters | Incorrect stoichiometry or solvent. | Vary the equivalents of zinc and this compound. While aprotic solvents like THF, diethyl ether, or benzene are commonly used, the choice of solvent can influence the reaction rate and selectivity. |
Experimental Protocol: A Typical Reformatsky Reaction
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Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place activated zinc powder (1.2 equivalents).
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Initiation: Add a small crystal of iodine to the flask and gently heat under a nitrogen atmosphere until the purple vapor is visible. This helps to activate the zinc.
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Reaction: Add a solution of the carbonyl compound (1 equivalent) and this compound (1.1 equivalents) in anhydrous THF dropwise to the zinc suspension with stirring. The reaction is often initiated by gentle heating.
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Work-up: After the reaction is complete (monitored by TLC), cool the mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Low Yield in Heterocycle Synthesis (e.g., Proline Analogs)
The reaction of this compound with primary amines can lead to the formation of substituted pyrrolidines (proline analogs). Low yields are often attributed to competing reactions and the formation of polymeric byproducts.
Problem: Low yield of the desired N-substituted pyrrolidine-2-carboxylate.
Logical Relationship Diagram:
Caption: Troubleshooting logic for low yields in pyrrolidine synthesis.
Detailed Steps:
| Step | Potential Cause | Troubleshooting Suggestions |
| 1. Evaluate Base and Stoichiometry | Inappropriate base or incorrect stoichiometry leading to incomplete reaction or side reactions. | The reaction typically requires a non-nucleophilic base to neutralize the HBr formed. Common bases include triethylamine or potassium carbonate. Use of at least two equivalents of the amine nucleophile can also serve as the base. Optimize the stoichiometry of the base. |
| 2. Investigate Solvent Polarity | The solvent can influence the rate of SN2 reactions. | Polar aprotic solvents like DMF or acetonitrile can accelerate the rate of nucleophilic substitution. However, less polar solvents like THF or dichloromethane may be necessary to control reactivity and minimize side reactions. |
| 3. Optimize Reaction Temperature | Temperature is too high, leading to elimination, or too low, resulting in a sluggish reaction. | Start the reaction at room temperature and monitor its progress. If the reaction is slow, gentle heating may be required. If elimination products are observed, try running the reaction at a lower temperature. |
| 4. Analyze for Competing Pathways | E2 elimination can compete with the desired SN2 substitution.[8][9] The difunctional nature of the starting material can also lead to intermolecular reactions and polymerization. | Use a less hindered, stronger nucleophile to favor substitution. Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization. |
| 5. Refine Purification Method | The product may be difficult to separate from byproducts or starting materials. | Consider different purification techniques such as crystallization, distillation under reduced pressure, or different stationary/mobile phases for column chromatography. |
Experimental Protocol: Synthesis of an N-Aryl Pyrrolidine-2-carboxylate
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Reaction Setup: To a solution of an aniline derivative (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous acetonitrile (0.1 M), add a solution of this compound (1 equivalent) in acetonitrile dropwise at room temperature under a nitrogen atmosphere.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, heat the mixture to 50-60°C.
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
By systematically addressing these common issues, researchers can significantly improve the conversion rates and overall success of their reactions involving this compound.
References
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Ethyl 2,4-dibromobutanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 2,4-dibromobutanoate, a key reagent in various organic syntheses, including pharmaceutical and agrochemical development.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from gamma-butyrolactone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete initial bromination of gamma-butyrolactone. 2. Inefficient esterification. 3. Loss of product during workup and purification. | 1. Ensure the reaction temperature for the initial bromination is maintained at 110°C. Use of phosphorus tribromide as a catalyst is crucial.[2] 2. For the esterification step, maintain the temperature at 50°C for 21 hours and ensure an inert atmosphere. The use of an acid catalyst like toluene-4-sulfonic acid is recommended.[2] 3. During aqueous workup, ensure the pH is carefully neutralized. Back-extraction of the aqueous layer can help recover dissolved product. Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation. |
| Formation of Side Products | 1. Over-bromination leading to tri- or tetra-brominated butanoates. 2. Formation of ethyl 4-hydroxybutanoate if water is present during esterification. 3. Polymerization of starting material or product. | 1. Carefully control the stoichiometry of bromine. Gradual addition of the brominating agent can help minimize over-bromination. 2. Ensure all reagents and glassware are thoroughly dried before the esterification step. Use of absolute ethanol is recommended. 3. Avoid excessive heating during the reaction and distillation. Store the product in a cool, dry place.[1] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated catalyst. 3. Poor quality starting materials. | 1. Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. 2. Use fresh or properly stored catalysts. 3. Ensure the gamma-butyrolactone and other reagents are of high purity. |
| Product is Dark/Discolored | 1. Presence of residual bromine or iodine. 2. Decomposition of the product at high temperatures. | 1. Wash the crude product with a dilute solution of sodium thiosulfate to quench any remaining halogen. 2. Purify the product via vacuum distillation to avoid high temperatures that can lead to decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-stage process starting from gamma-butyrolactone. The first stage is the bromination of gamma-butyrolactone using bromine and a catalyst like phosphorus tribromide. The second stage is the esterification of the resulting 2,4-dibromobutanoic acid with ethanol in the presence of an acid catalyst.[2]
Q2: What are the key reaction parameters to control for optimal yield?
A2: For the bromination of gamma-butyrolactone, maintaining a temperature of 110°C is important. In the subsequent esterification step, a temperature of 50°C for approximately 21 hours under an inert atmosphere is recommended for achieving high yields, which can be around 81%.[2]
Q3: How should this compound be stored?
A3: It should be stored in a cool and dry place to ensure its stability.[1]
Q4: What are the main safety precautions to consider when handling this compound?
A4: this compound can cause skin and eye irritation. It is important to avoid ingestion and exposure to high temperatures, as it may release toxic fumes. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[1]
Q5: Can other methods be used for the synthesis?
A5: While the route from gamma-butyrolactone is common, other synthetic strategies like the Hunsdiecker reaction on a suitable dicarboxylic acid precursor could potentially be employed, although this is generally a more complex procedure involving the preparation of a silver salt.[3][4][5]
Experimental Protocols
Synthesis of this compound from Gamma-Butyrolactone
This protocol is based on a two-stage process.
Stage 1: Bromination of Gamma-Butyrolactone
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To a reaction vessel equipped with a reflux condenser and a dropping funnel, add gamma-butyrolactone.
-
Add a catalytic amount of red phosphorus or phosphorus tribromide.
-
Heat the mixture to 110°C.
-
Slowly add bromine from the dropping funnel while maintaining the temperature.
-
After the addition is complete, continue heating for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
Stage 2: Esterification
-
To the crude 2,4-dibromobutanoic acid from Stage 1, add absolute ethanol and a catalytic amount of a strong acid, such as toluene-4-sulfonic acid.
-
Heat the mixture to 50°C under an inert atmosphere (e.g., nitrogen or argon) for 21 hours.[2]
-
After cooling, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 81% | [2] |
| Bromination Temperature | 110°C | [2] |
| Esterification Temperature | 50°C | [2] |
| Esterification Time | 21 hours | [2] |
| Molecular Formula | C6H10Br2O2 | [2] |
| Molecular Weight | 273.95 g/mol | [2] |
| Boiling Point | 252.7°C at 760 mmHg | [] |
| Density | 1.736 g/cm³ | [] |
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Identifying and removing impurities from Ethyl 2,4-dibromobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4-dibromobutanoate. The information is designed to help identify and remove impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions during synthesis, or degradation of the product. These may include:
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Starting Materials: Unreacted γ-butyrolactone or 2,4-dibromobutyric acid.
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Solvent Residues: Residual ethanol from the esterification process or other solvents used in the workup.
-
Side-Reaction Byproducts: Partially brominated species (e.g., Ethyl 4-bromobutanoate), or over-brominated compounds.
-
Degradation Products: Hydrolysis of the ester to 2,4-dibromobutyric acid, or elimination of HBr to form unsaturated esters.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of the desired product and characterize the structure of organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them by their mass-to-charge ratio, providing both qualitative and quantitative information about impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[1]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[2] Exposure to moisture can lead to hydrolysis, while exposure to high temperatures or bases can promote elimination reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low purity after synthesis | Incomplete reaction; Presence of unreacted starting materials or byproducts. | Optimize reaction conditions (time, temperature, stoichiometry). Purify the crude product using fractional distillation under reduced pressure or flash column chromatography. |
| Product decomposes during distillation | The distillation temperature is too high. | Use fractional distillation under reduced pressure to lower the boiling point of the compound and prevent thermal decomposition.[3][4] |
| Poor separation during column chromatography | Incorrect solvent system; Co-elution of impurities with the product. | Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for bromoesters is a mixture of hexane and ethyl acetate.[5] A gradient elution may be necessary. |
| Presence of acidic impurities | Hydrolysis of the ester to the corresponding carboxylic acid. | Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup.[1] |
| Product appears discolored (yellow or brown) | Presence of trace impurities or degradation products. | Purify by column chromatography or distillation. Activated carbon treatment can sometimes be used to remove colored impurities. |
Data Presentation
Table 1: Physical and Chromatographic Properties
| Property | Value | Notes |
| Molecular Formula | C₆H₁₀Br₂O₂ | |
| Molecular Weight | 273.95 g/mol | [6] |
| Boiling Point | 252.7 °C at 760 mmHg | This is the atmospheric pressure boiling point; distillation at a lower temperature under reduced pressure is recommended.[] |
| Density | 1.736 g/cm³ | [] |
| Typical TLC Solvent System | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1) | The optimal ratio should be determined experimentally. |
| Typical Flash Chromatography Eluent | A gradient of ethyl acetate in hexane. | Start with a low polarity mixture and gradually increase the polarity.[8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and a heating mantle.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
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Begin stirring the sample.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[4]
-
-
Isolation: Once the desired fraction is collected, carefully release the vacuum and allow the apparatus to cool before collecting the purified product.
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for separating impurities with similar boiling points but different polarities.
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product. A mixture of hexane and ethyl acetate is a good starting point.[5]
-
Column Packing:
-
Select an appropriately sized column and pack it with silica gel using the chosen eluent (wet packing).
-
Ensure the silica gel bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow decision tree.
Caption: Impurity formation pathways.
References
- 1. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 8. Chromatography [chem.rochester.edu]
Ethyl 2,4-dibromobutanoate decomposition pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2,4-dibromobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated ester.[1][2][3] It is primarily used as a reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries for introducing a brominated butyrate moiety into a target molecule.[1]
Q2: What are the main decomposition pathways for this compound?
While specific studies on this compound are limited, based on its structure and the reactivity of similar halogenated esters, the primary decomposition pathways are:
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Hydrolysis: Both the ester functional group and the carbon-bromine bonds are susceptible to hydrolysis. This can be catalyzed by acidic or basic conditions, or even by trace amounts of water over prolonged storage.[4][5][6][7][8]
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Elimination: In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form unsaturated compounds.[9][10][11][12]
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Thermal Decomposition: At elevated temperatures, the compound can degrade, potentially through radical mechanisms, leading to the formation of various byproducts.[13]
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Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of halogenated organic compounds.[14][15]
Q3: What are the likely decomposition products of this compound?
Based on the potential decomposition pathways, the following products could be formed:
| Decomposition Pathway | Potential Products |
| Hydrolysis | 2,4-Dibromobutanoic acid, Ethanol, 2-Bromo-4-hydroxybutanoic acid ethyl ester, 4-Bromo-2-hydroxybutanoic acid ethyl ester, 2,4-Dihydroxybutanoic acid ethyl ester |
| Elimination (Base-induced) | Ethyl 4-bromobut-2-enoate, Ethyl buta-2,3-dienoate, Ethyl but-2-ynoate |
| Thermal Decomposition | Hydrogen bromide, various brominated and non-brominated hydrocarbons |
Q4: How can I prevent the decomposition of this compound?
To minimize decomposition, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Avoid Contaminants: Protect from moisture, strong acids, strong bases, oxidizing agents, and metals.
-
Use of Stabilizers: For long-term storage or use in reaction conditions that may promote degradation, the addition of stabilizers can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of a yellow or brown color in the normally colorless liquid. | Decomposition has occurred, likely due to exposure to light, heat, or air (oxidation). | Purify the material by distillation before use. For future prevention, store under an inert atmosphere in an amber vial in a cool, dark place. |
| Inconsistent reaction yields or unexpected side products. | The starting material may have partially decomposed, introducing impurities that interfere with the reaction. | Verify the purity of the this compound using GC-MS or NMR before use. If impurities are detected, purify the starting material. |
| Formation of acidic byproducts (e.g., HBr) in the reaction mixture. | Hydrolysis or elimination reactions are occurring. | If the reaction conditions permit, add an acid scavenger (e.g., a non-nucleophilic base like proton sponge or an epoxide) to the reaction mixture.[6][16][17][18] |
| Observation of unsaturated products in post-reaction analysis. | Base-induced elimination has likely occurred. | If a base is used in your reaction, consider using a non-nucleophilic or sterically hindered base to minimize elimination. Running the reaction at a lower temperature may also help. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[2][7][8][19][20]
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC with UV detector or GC-MS system
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve a known concentration of this compound in a 3% hydrogen peroxide solution. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of neat this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method like GC-MS to identify and quantify the degradation products.[21][22][23][24]
Protocol 2: Stabilization of this compound with an Acid Scavenger
This protocol describes a general method for using an epoxide as an acid scavenger to prevent degradation.[16][18]
1. Materials:
-
This compound
-
Epoxide stabilizer (e.g., 1,2-epoxybutane or propylene oxide)
-
Inert container (e.g., amber glass vial with a PTFE-lined cap)
2. Procedure:
-
To the container of this compound, add the epoxide stabilizer at a concentration of 0.1-1.0% (w/w).
-
Flush the container with an inert gas (e.g., argon or nitrogen).
-
Seal the container tightly and store in a cool, dark place.
-
Before use, it is advisable to confirm the purity of the stabilized material, especially if it has been stored for an extended period.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Strategies to prevent the decomposition of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. How does Antioxidant BHT prevent oxidation? - Blog - Relyon New Materials [relyonchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. sfu.ca [sfu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7910312B2 - Use of acid scavengers for the synthesis of standard length and long-mer polymer arrays - Google Patents [patents.google.com]
- 7. sgs.com [sgs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. portallubes.com.br [portallubes.com.br]
- 17. US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing - Google Patents [patents.google.com]
- 18. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of Ethyl 2,4-dibromobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2,4-dibromobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent method for the synthesis of this compound, particularly for scale-up, involves a two-step process. The first step is the bromination of γ-butyrolactone to form 2,4-dibromobutyryl halide, often utilizing reagents like bromine and a phosphorus halide catalyst (e.g., phosphorus tribromide), characteristic of a Hell-Volhard-Zelinsky (HVZ) type reaction. The second step is the esterification of the resulting acid halide with ethanol to yield the final product, this compound.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up synthesis of this compound include:
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Exothermic Reaction: The bromination step can be highly exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.
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Use of Hazardous Reagents: Bromine is a highly corrosive and toxic substance. Phosphorus tribromide is also corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are mandatory.
-
Hydrogen Bromide (HBr) Gas Evolution: The reaction generates HBr gas, which is corrosive and toxic. A gas trap or scrubber system is necessary to neutralize the evolved HBr.
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Thermal Instability: Dibromo esters can be thermally labile. During purification by distillation, it is important to use vacuum distillation and avoid excessive temperatures to prevent decomposition, which can lead to the formation of unsaturated byproducts and release of HBr.
Q3: What are the expected yield and purity for this synthesis?
A3: The reported yield for the synthesis of this compound from γ-butyrolactone is approximately 81%.[1] However, yields can vary depending on the scale, reaction conditions, and purification efficiency. Purity is typically determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. High purity is achievable with careful control of the reaction and purification steps.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete bromination of γ-butyrolactone.2. Loss of product during aqueous workup.3. Incomplete esterification.4. Thermal decomposition during distillation. | 1. Ensure slow and controlled addition of bromine at the recommended temperature. Monitor the reaction progress by GC or TLC.2. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent.3. Use a slight excess of ethanol and an appropriate acid catalyst for a sufficient reaction time.4. Utilize high vacuum distillation and maintain the pot temperature as low as possible. |
| Formation of Impurities/Byproducts | 1. Over-bromination: Formation of tri-brominated species.2. Unsaturated esters: Elimination of HBr at high temperatures.3. Unreacted starting materials: Incomplete reaction. | 1. Carefully control the stoichiometry of bromine. Add bromine dropwise to avoid localized high concentrations.2. Avoid excessive temperatures during the reaction and distillation.[2][3]3. Monitor the reaction for completion before proceeding with the workup. |
| Difficulties in Product Purification | 1. Co-distillation of impurities: Impurities with boiling points close to the product.2. Dark-colored product: Presence of residual bromine or decomposition products. | 1. Use fractional distillation under high vacuum for better separation.2. Wash the crude product with a dilute solution of sodium thiosulfate to remove excess bromine. Consider a charcoal treatment or column chromatography for color removal if necessary. |
| Runaway Reaction During Bromination | 1. Poor heat dissipation on a larger scale.2. Too rapid addition of bromine. | 1. Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a reliable cooling system.2. Add bromine slowly and sub-surface if possible. Monitor the internal temperature continuously. |
Experimental Protocols
Key Experiment: Synthesis of this compound from γ-Butyrolactone
This protocol is based on a literature procedure and should be adapted and optimized for specific laboratory and scale-up conditions.[1]
Step 1: Bromination of γ-Butyrolactone
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In a three-necked flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a gas outlet connected to a scrubber, charge γ-butyrolactone.
-
Add a catalytic amount of red phosphorus or phosphorus tribromide.
-
Slowly add bromine from the dropping funnel while maintaining the reaction temperature at a controlled level (e.g., using an ice bath initially, then gently heating as needed). The reaction is exothermic.
-
After the addition is complete, heat the mixture to a specified temperature (e.g., 110°C) and stir until the reaction is complete (monitor by GC).[1]
Step 2: Esterification
-
Cool the reaction mixture.
-
Carefully add absolute ethanol to the mixture. An acid catalyst such as toluenesulfonic acid may be added.[1]
-
Heat the mixture to a moderate temperature (e.g., 50°C) and stir for an extended period (e.g., 21 hours) under an inert atmosphere.[1]
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 36847-51-5 |
| Molecular Formula | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol |
| Boiling Point | 252.7°C at 760 mmHg |
| Density | 1.736 g/cm³ |
Table 2: Summary of a Reported Synthesis of this compound[1]
| Parameter | Value |
| Starting Material | γ-Butyrolactone |
| Key Reagents | Bromine, Phosphorus tribromide, Ethanol, Toluene-4-sulfonic acid |
| Reaction Temperature (Bromination) | 110°C |
| Reaction Temperature (Esterification) | 50°C |
| Reaction Time (Esterification) | 21 hours |
| Reported Yield | 81% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Navigating the Reactivity of Ethyl 2,4-dibromobutanoate: A Technical Support Guide
Pasuruan, ID – December 27, 2025 – Researchers and drug development professionals working with the versatile bifunctional reagent, Ethyl 2,4-dibromobutanoate, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to solvent effects on the reactivity of this compound.
This compound is a valuable building block in organic synthesis, notable for its two bromine atoms at the α and γ positions, which offer multiple reaction pathways. The choice of solvent is paramount as it significantly influences whether the reaction proceeds via nucleophilic substitution, elimination, or intramolecular cyclization. This guide aims to provide clarity and practical solutions for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with nucleophiles?
A1: this compound possesses two electrophilic carbon centers, making it susceptible to various reactions. The primary pathways include:
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Nucleophilic Substitution (S(_N)2): A bimolecular reaction where a nucleophile displaces a bromide ion. This is favored by strong, non-bulky nucleophiles in polar aprotic solvents.
-
Elimination (E2): A bimolecular reaction leading to the formation of a double bond, favored by strong, sterically hindered bases.
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Intramolecular Cyclization: The ester enolate or an external nucleophile can attack the γ-carbon, leading to the formation of a cyclopropane or a γ-lactone derivative, respectively. The solvent polarity plays a crucial role in mediating this pathway.
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Solvolysis (S(_N)1/E1): In polar protic solvents, particularly with weaker nucleophiles, the reaction may proceed through a carbocation intermediate, leading to a mixture of substitution and elimination products.
Q2: How does the solvent polarity affect the rate and outcome of reactions with this compound?
A2: Solvent polarity is a critical factor in determining the reaction mechanism and, consequently, the product distribution.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. This stabilizes the transition state for S(_N)1 and E1 reactions. However, for S(_N)2 reactions, the solvation of the nucleophile can decrease its reactivity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent for S(_N)2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slower, especially for charged nucleophiles, due to poor solubility and stabilization of charged intermediates.
Q3: Why am I observing a mixture of substitution and elimination products?
A3: The competition between substitution and elimination is a common issue, particularly with secondary alkyl halides like this compound.[1] Several factors influence this balance:
-
Strength and Steric Hindrance of the Base/Nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination, while strong, non-bulky nucleophiles (e.g., azide, cyanide) favor S(_N)2 substitution.[1]
-
Solvent: Polar protic solvents can promote both S(_N)1/E1 and E2 pathways, while polar aprotic solvents generally favor S(_N)2.[1]
-
Temperature: Higher temperatures generally favor elimination over substitution.
Q4: What is the role of the α-bromo and γ-bromo positions in the reactivity of the molecule?
A4: The two bromine atoms have different reactivities. The α-bromo group is adjacent to the electron-withdrawing ester group, which can influence its reactivity and the acidity of the α-proton. The γ-bromo group is on a primary carbon and is more susceptible to simple S(_N)2 displacement. The presence of both allows for sequential reactions or intramolecular cyclization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Poorly soluble nucleophile. 2. Inactive nucleophile due to solvation. 3. Reaction temperature is too low. | 1. Switch to a more polar solvent (e.g., DMF, DMSO) to improve solubility. 2. If using a polar protic solvent, consider switching to a polar aprotic solvent to enhance nucleophilicity. 3. Increase the reaction temperature, but monitor for the formation of elimination byproducts. |
| Formation of Elimination Byproducts | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. 3. Use of a polar protic solvent with a strong base. | 1. Use a less sterically hindered or weaker base. For substitution, use a good nucleophile that is a weak base (e.g., N(_3)
|
| Formation of γ-Butyrolactone Derivatives | Intramolecular cyclization is occurring. This can be promoted by certain bases and solvents. | If this is an undesired product, consider using a non-basic nucleophile in a polar aprotic solvent at a lower temperature. If it is the desired product, using a base like sodium hydride in an aprotic solvent can promote the cyclization. |
| Mixture of S(_N)1 and S(_N)2 Products | The reaction conditions are intermediate, allowing both pathways to compete, which is common for secondary alkyl halides. | To favor S(_N)2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor S(_N)1, use a weak nucleophile in a polar protic solvent. |
Data Presentation
Disclaimer: Specific kinetic and product distribution data for this compound is not extensively available in the reviewed literature. The following tables present representative data based on analogous reactions of similar substrates to illustrate the expected solvent effects.
Table 1: Illustrative Relative Reaction Rates for Nucleophilic Substitution of a Secondary Alkyl Bromide with a Strong Nucleophile (e.g., Azide)
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Illustrative) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | 0.5 |
| Water | Polar Protic | 80.1 | 0.8 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1500 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1000 |
| Acetonitrile | Polar Aprotic | 37.5 | 500 |
| Hexane | Nonpolar | 1.9 | <0.01 |
Table 2: Illustrative Product Distribution (Substitution vs. Elimination) for the Reaction of a Secondary Alkyl Bromide with a Strong, Non-Bulky Base (e.g., Ethoxide)
| Solvent | Solvent Type | Temperature (°C) | % S(_N)2 Product (Illustrative) | % E2 Product (Illustrative) |
| Ethanol | Polar Protic | 25 | 20 | 80 |
| Ethanol | Polar Protic | 78 | 10 | 90 |
| DMSO | Polar Aprotic | 25 | 85 | 15 |
| tert-Butanol | Polar Protic (bulky) | 25 | <5 | >95 |
Experimental Protocols
1. General Protocol for Nucleophilic Substitution with this compound
-
Materials: this compound, nucleophile (e.g., sodium azide), anhydrous solvent (e.g., DMF), round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (e.g., nitrogen or argon).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.1 equivalents) and the anhydrous solvent.
-
Stir the mixture until the nucleophile is dissolved or well-suspended.
-
Add this compound (1.0 equivalent) dropwise to the stirring solution at the desired reaction temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
2. Protocol for Monitoring Reaction Kinetics by Gas Chromatography (GC)
-
Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen reaction solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
Prepare a stock solution of an internal standard (a non-reactive compound with a distinct retention time) in the same solvent.
-
-
Procedure:
-
In a thermostated reaction vessel, combine the nucleophile and internal standard stock solutions.
-
Initiate the reaction by adding the this compound stock solution and start a timer.
-
At regular intervals, withdraw a small aliquot of the reaction mixture and immediately quench it (e.g., by diluting it in a cold solvent or adding a quenching agent).
-
Analyze the quenched aliquots by GC to determine the concentration of the starting material and product(s) relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate and order.
-
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Competing reaction pathways.
Caption: Solvent selection decision tree.
References
Technical Support Center: Managing the Thermal Stability of Ethyl 2,4-dibromobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4-dibromobutanoate. The information is designed to help you anticipate and address potential thermal stability issues during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when handling or reacting this compound at elevated temperatures.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of the Compound Upon Heating | Thermal decomposition may be occurring, leading to the formation of colored byproducts. | - Lower the reaction temperature. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Consider using a lower-boiling solvent to reduce the required reaction temperature. |
| Unexpected Drop in pH or Acidic Off-Gassing | Dehydrobromination, a common decomposition pathway for alkyl bromides, releases hydrobromic acid (HBr). | - If the reaction chemistry allows, add a non-nucleophilic acid scavenger (e.g., proton sponge) to the reaction mixture. - Ensure adequate ventilation and use appropriate personal protective equipment. - Monitor the pH of the reaction and quench with a mild base if necessary for workup. |
| Low Yield of Desired Product in High-Temperature Reactions | The starting material may be degrading at the reaction temperature, or side reactions, such as elimination, may be favored. | - Optimize the reaction temperature by running small-scale experiments at various temperatures. - If possible, use a catalyst that allows for lower reaction temperatures. - Refer to synthesis protocols that often recommend keeping the temperature low (e.g., 0-50°C) to minimize side reactions.[1] |
| Formation of Unsaturated Byproducts | Elimination reactions (E1 or E2) are likely occurring, leading to the formation of alkenes. | - Use a less sterically hindered base if substitution is desired over elimination. - Lowering the reaction temperature generally favors substitution over elimination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To ensure stability and prevent degradation, it is recommended to store this compound in a cool, dry, and well-ventilated place, away from heat sources.[2] Storage at 2-8°C in a tightly sealed container under an inert atmosphere is ideal.[2]
Q2: At what temperature does this compound start to decompose?
Q3: What are the likely thermal decomposition products of this compound?
A3: Based on the chemistry of alkyl halides, the most probable decomposition pathway is dehydrobromination, which would yield hydrobromic acid (HBr) and unsaturated ester byproducts. At higher temperatures, further degradation could lead to the formation of carbon oxides.
Q4: Can I distill this compound at atmospheric pressure?
A4: The boiling point of this compound is reported to be 252.7°C at 760 mmHg.[3] Distillation at this high temperature may lead to significant decomposition. Vacuum distillation is the recommended method for purification to minimize thermal stress on the compound.
Q5: How can I monitor the thermal stability of my sample?
A5: The most effective methods for monitoring thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will determine the onset temperature of weight loss due to decomposition, while DSC can identify exothermic or endothermic events associated with degradation or phase changes.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Decomposition Temperature
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC) for Thermal Events
Objective: To identify the temperatures of phase transitions and decomposition events.
Methodology:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from ambient to 300°C).
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting thermogram for endothermic peaks (e.g., melting) or exothermic peaks (e.g., decomposition).
Visualizations
Caption: Troubleshooting workflow for thermal instability issues.
Caption: Postulated thermal decomposition pathway.
References
Validation & Comparative
A Researcher's Guide to Assessing the Purity of Ethyl 2,4-dibromobutanoate via ¹H NMR Spectroscopy
For researchers and professionals in drug development and organic synthesis, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of the ¹H NMR spectral data of Ethyl 2,4-dibromobutanoate against its potential impurities, offering a practical tool for purity assessment.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different protons in its structure. By comparing the chemical shifts (δ) and multiplicities of the signals in a sample to the reference data, one can identify and quantify the presence of impurities. The predicted ¹H NMR spectral data for this compound and the experimental data for common impurities are summarized below.
| Compound Name | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | a | ~1.30 | Triplet |
| b | ~4.25 | Quartet | |
| c | ~2.50-2.70 | Multiplet | |
| d | ~4.40 | Triplet | |
| e | ~3.60-3.80 | Multiplet | |
| Ethyl 2-bromobutanoate | - | 1.03 | Triplet |
| - | 2.06 | Multiplet | |
| - | 4.19 | Triplet | |
| - | 1.28 | Triplet | |
| - | 4.21 | Quartet | |
| Ethyl 4-bromobutanoate | - | 1.25 | Triplet |
| - | 2.17 | Quintet | |
| - | 2.48 | Triplet | |
| - | 3.45 | Triplet | |
| - | 4.13 | Quartet | |
| Ethyl butanoate | - | 0.92 | Triplet |
| - | 1.64 | Sextet | |
| - | 2.21 | Triplet | |
| - | 1.25 | Triplet | |
| - | 4.12 | Quartet |
Note: The chemical shifts for this compound are predicted based on the analysis of its methyl analog and standard chemical shift increments. The data for impurities are based on experimental values from various sources.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., Tetramethylsilane, TMS).
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of the different protons.
Purity Assessment Workflow
The following workflow outlines the logical steps for assessing the purity of an this compound sample using ¹H NMR spectroscopy.
By adhering to this systematic approach, researchers can confidently evaluate the purity of this compound, ensuring the integrity of their subsequent experiments and the quality of their final products. This guide serves as a valuable resource for interpreting spectral data and implementing a robust quality control process.
Validating the Purity of Ethyl 2,4-dibromobutanoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2,4-dibromobutanoate, a key building block in various synthetic pathways, requires rigorous analytical validation to ensure it is free from impurities that could compromise subsequent reactions or the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data interpretation.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary method for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity, coupled with the structural information provided by mass spectrometry, make it a powerful tool for both quantification and impurity identification. However, a comprehensive validation strategy often involves orthogonal techniques to ensure a complete purity profile. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations | Typical Purity Results (Expected) |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection. | High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification.[1] Excellent for quantifying low-level impurities. | Requires the analyte to be thermally stable and volatile. | > 99% Purity, Limit of Detection (LOD) in the low ppm range. |
| HPLC (with UV detection) | Separation by polarity using a liquid mobile phase. | Suitable for non-volatile or thermally labile impurities.[2][3] Robust and reproducible for routine quality control. | Lower sensitivity for compounds lacking a strong UV chromophore. May require derivatization. | > 98% Purity, dependent on impurity chromophores. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to GC-MS. Complex spectra if multiple impurities are present. | Provides a molar purity value, which can be correlated to mass purity. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive. Good for identifying functional groups and for a quick confirmation of identity. | Not suitable for quantification of minor components. Provides limited information on the nature of impurities. | Primarily used for identity confirmation rather than quantitative purity. |
Experimental Protocols
A robust analytical validation relies on well-defined experimental protocols. The following sections detail the methodologies for the GC-MS analysis of this compound and briefly outline procedures for comparative techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of similar brominated esters and alkyl halides.[1]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
2. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) for concentrated samples, or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 100 µg/mL.
5. Data Analysis:
-
The purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).
-
Identification of the this compound peak is confirmed by its retention time and mass spectrum.
Expected Mass Spectrum Fragmentation: While a specific mass spectrum for this compound is not readily available in public databases, the fragmentation pattern can be predicted based on the mass spectrum of its methyl analog, 2,4-Dibromobutanoic acid methyl ester, and general principles of ester fragmentation.
Key expected fragments for this compound (C₆H₁₀Br₂O₂) would include:
-
Loss of the ethoxy group (-OCH₂CH₃, m/z 45) from the molecular ion.
-
Cleavage at the C-Br bonds, leading to fragments with one or no bromine atoms.
-
Characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Potential Impurities in this compound Synthesis
The synthesis of this compound often proceeds from γ-butyrolactone.[4][5][6][7] Understanding the synthetic route is crucial for identifying potential process-related impurities.
Common Synthesis: γ-butyrolactone is treated with hydrogen bromide and ethanol.
Potential Impurities:
-
Unreacted Starting Materials: γ-butyrolactone, ethanol.
-
Intermediates: 4-bromobutanoic acid.
-
By-products: Diethyl ether (from the reaction of ethanol), other brominated species.
-
Isomers: Positional isomers if the bromination is not completely selective.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Conclusion
For the validation of this compound purity, GC-MS is an indispensable technique, offering high sensitivity for the detection and quantification of volatile impurities, along with definitive structural identification. While GC-MS can serve as the primary method, a comprehensive purity assessment is best achieved by incorporating orthogonal techniques such as HPLC for non-volatile components and NMR for absolute structural confirmation. This multi-faceted approach ensures the highest confidence in the quality of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 6. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]
- 7. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC Method Development for the Analysis of Ethyl 2,4-dibromobutanoate
For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical intermediates like Ethyl 2,4-dibromobutanoate is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods for this compound and presents Gas Chromatography (GC) as a viable alternative, supported by detailed experimental protocols and performance characteristics.
Comparison of Analytical Techniques
The primary analytical methods for the quantification and purity assessment of this compound include reversed-phase HPLC (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID). The choice between these methods depends on the specific analytical requirements, such as the volatility of the analyte and potential impurities, as well as desired performance characteristics like sensitivity and analysis time.
Data Presentation: Performance Comparison
The following table summarizes the anticipated performance characteristics of a developed RP-HPLC method compared to a GC-FID method for the analysis of this compound. These values are representative and based on the analysis of similar halogenated esters.
| Parameter | Reversed-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Typical Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | ~0.03 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes |
| Advantages | Versatile for a wide range of polarities, non-destructive. | High resolution for volatile compounds, robust and sensitive detector. |
| Disadvantages | May require derivatization for compounds without a UV chromophore. | Requires analyte to be volatile and thermally stable.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of analytical results. Below are representative experimental protocols for the analysis of this compound using RP-HPLC and GC-FID.
Reversed-Phase HPLC (RP-HPLC) Method
This method is based on the principles of reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as esters have some UV absorbance at lower wavelengths).
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.
-
Gas Chromatography (GC-FID) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Given the likely volatility of this compound, GC-FID is an excellent alternative to HPLC.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of esters.[3]
-
-
Reagents and Materials:
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen and Air (for FID)
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (solvent, GC grade)
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution in dichloromethane to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration within the calibration range.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for HPLC method development and a comparison of the analytical techniques.
References
A Comparative Analysis of the Reactivity of Ethyl 2,4-dibromobutanoate and Other Brominated Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of ethyl 2,4-dibromobutanoate with other common brominated esters, namely ethyl 2-bromobutanoate and ethyl 4-bromobutyrate. Understanding the relative reactivity of these compounds is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document outlines the structural factors influencing their reactivity, presents comparative data, and provides detailed experimental protocols for their analysis.
Principles of Reactivity: Intramolecular vs. Intermolecular Reactions
This compound is a bifunctional molecule containing two bromine atoms at the C2 (alpha) and C4 (gamma) positions. This unique structure allows for both intermolecular and intramolecular reactions. The C4 bromine is on a primary carbon, making it more susceptible to SN2 reactions due to less steric hindrance. In contrast, the C2 bromine is on a secondary carbon, which is more sterically hindered and thus less reactive in an SN2 context.
This difference in reactivity is a key determinant of the reaction pathways available to this compound. Under conditions favoring nucleophilic substitution, the primary C4 bromide is expected to react preferentially in intermolecular reactions. However, the 1,3-relationship of the two bromine atoms also makes it a prime candidate for intramolecular cyclization to form a cyclopropane ring, a valuable motif in medicinal chemistry.
Comparative Reactivity in Nucleophilic Substitution
To objectively compare the reactivity of this compound with its counterparts, we can consider their performance in a classic SN2 reaction, such as the Finkelstein reaction using sodium iodide in acetone. In this reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile.
The reactivity of the different bromine atoms in these esters is dictated by the substitution of the carbon atom to which they are attached:
-
Ethyl 4-bromobutyrate: The bromine is on a primary carbon, leading to a relatively high rate of SN2 reaction.
-
Ethyl 2-bromobutanoate: The bromine is on a secondary carbon, resulting in a significantly slower SN2 reaction rate compared to a primary bromide due to increased steric hindrance.
-
This compound: This molecule presents two reaction sites. The primary bromide at the C4 position is expected to be significantly more reactive towards intermolecular nucleophilic substitution than the secondary bromide at the C2 position.
The following table summarizes the expected relative reactivities in an intermolecular SN2 reaction.
| Compound | Position of Bromine | Carbon Substitution | Expected Relative SN2 Reactivity | Primary Reaction Pathway(s) |
| Ethyl 4-bromobutyrate | C4 | Primary | High | Intermolecular Nucleophilic Substitution |
| Ethyl 2-bromobutanoate | C2 | Secondary | Low | Intermolecular Nucleophilic Substitution (slower than primary) |
| This compound | C4 | Primary | High (at C4) | Intermolecular Nucleophilic Substitution, Intramolecular Cyclization |
| C2 | Secondary | Low (at C2) |
Intramolecular Cyclization of this compound
A key reaction pathway for this compound is its intramolecular cyclization to form ethyl cyclopropanecarboxylate. This reaction is often promoted by the use of a reducing agent like zinc dust or a base that can facilitate the formation of a carbanion. The proximity of the two reactive centers, influenced by the Thorpe-Ingold effect, can enhance the rate of this ring-closing reaction. The Thorpe-Ingold effect, also known as the gem-dimethyl effect, suggests that steric hindrance can favor ring closure.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of these brominated esters.
Experiment 1: Comparative Kinetics of Intermolecular SN2 Reaction
Objective: To compare the relative rates of reaction of this compound, ethyl 2-bromobutanoate, and ethyl 4-bromobutyrate with sodium iodide in acetone.
Materials:
-
This compound
-
Ethyl 2-bromobutanoate
-
Ethyl 4-bromobutyrate
-
15% (w/v) Sodium Iodide in Acetone solution
-
Acetone (anhydrous)
-
Test tubes
-
Water bath (50 °C)
-
Stopwatch
-
Label three clean, dry test tubes for each of the brominated esters.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 2-3 drops of the respective brominated ester to each corresponding test tube and start the stopwatch immediately.
-
Gently shake the test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a white precipitate (sodium bromide). Record the time at which the precipitate first appears.
-
If no precipitate forms within 5-10 minutes at room temperature, place the test tubes in a 50 °C water bath and continue to monitor for precipitation.
Expected Outcome: The time taken for the precipitate to form will be inversely proportional to the reactivity of the ester in this SN2 reaction. It is expected that ethyl 4-bromobutyrate and the C4-bromide of this compound will react the fastest, followed by ethyl 2-bromobutanoate.
Experiment 2: Intramolecular Cyclization of this compound
Objective: To synthesize ethyl cyclopropanecarboxylate from this compound via intramolecular cyclization.
Materials:
-
This compound
-
Zinc dust
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and ethanol.
-
Add activated zinc dust (1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl cyclopropanecarboxylate.
-
The product can be further purified by distillation.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.
Caption: Comparative rates of intermolecular SN2 reactions.
Caption: Intramolecular cyclization of this compound.
Caption: Experimental workflow for kinetic comparison.
References
A Comparative Guide to Ethyl 2,4-dibromobutanoate and Methyl 2,4-dibromobutanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. For drug development and the synthesis of complex organic molecules, intermediates like Ethyl 2,4-dibromobutanoate and Mthis compound serve as versatile building blocks. Both compounds feature two bromine atoms at the 2- and 4-positions, making them ideal precursors for a variety of transformations, including alkylations and cyclizations to form key structural motifs.
This guide provides an objective comparison of this compound and Mthis compound, focusing on their synthesis, physical properties, and potential performance in synthetic applications. While direct, head-to-head comparative studies are limited, this analysis draws upon available experimental data and established principles of chemical reactivity to offer valuable insights for researchers.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The primary difference between the two compounds lies in the ester group—ethyl versus methyl—which influences their molecular weight, density, and boiling point.
| Property | This compound | Mthis compound |
| CAS Number | 36847-51-5[] | 29547-04-4[2][3] |
| Molecular Formula | C₆H₁₀Br₂O₂[] | C₅H₈Br₂O₂[3] |
| Molecular Weight | 273.95 g/mol [] | 259.92 g/mol [4] |
| Appearance | Colorless liquid[5] | Solid[4] |
| Density | 1.736 g/cm³[] | 1.840 g/mL at 20 °C[2][4] |
| Boiling Point | 252.7 °C at 760 mmHg[] | Not available |
| Storage Temperature | Not specified | 2-8 °C[4] |
Synthesis and Yield
Both esters are typically synthesized from γ-butyrolactone. The choice of alcohol—ethanol or methanol—during the esterification step is the differentiating factor.
| Feature | This compound | Mthis compound |
| Starting Material | γ-Butyrolactone | γ-Butyrolactone |
| Key Reagents | Bromine, Phosphorus tribromide, Ethanol, Toluene-4-sulfonic acid | Red phosphorus, Bromine, Methanol, Sulfuric acid |
| Reported Yield | 81%[6] | 76.9% |
| Reported Purity | Not specified | 99.4% |
Experimental Protocols
Synthesis of this compound [6]
-
Bromination: γ-Butyrolactone is treated with bromine and phosphorus tribromide at 110 °C.
-
Esterification: The resulting 2,4-dibromobutyryl halide is then reacted with ethanol in the presence of a catalytic amount of toluene-4-sulfonic acid at 50 °C for 21 hours under an inert atmosphere to yield the final product.
Synthesis of Mthis compound
-
Bromination: Red phosphorus (0.16 mol) is dissolved in γ-butyrolactone (6.96 mol). The mixture is heated to 100 °C, and liquid bromine (7.00 mol) is added.
-
Esterification: After the reaction is complete, the mixture is cooled to 10 °C, and methanol (1200 mL) along with concentrated sulfuric acid (4 mL) are added. The reaction is stirred overnight at room temperature.
-
Work-up: The pH is neutralized with a saturated sodium bicarbonate solution, followed by extraction with dichloromethane. The organic phase is dried over anhydrous sodium sulfate, filtered, and distilled to obtain the product.
Performance and Reactivity in Synthesis
While direct comparative data in specific reactions is scarce, the difference in the ester group (ethyl vs. methyl) can influence reactivity due to steric and electronic effects.
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. In reactions where the ester carbonyl is directly involved or where there is significant steric crowding around the reaction center, the methyl ester may exhibit higher reactivity.
-
Nucleophilic Acyl Substitution: In nucleophilic acyl substitution reactions, both methyl and ethyl esters are common substrates. Studies on the transesterification of methyl and ethyl esters have shown that both can be effectively converted, with the specific reaction conditions and catalyst playing a significant role.[7][8]
-
Pyrolysis: In high-temperature pyrolysis studies of methyl and ethyl propanoate, it was observed that the pyrolysis of methyl propanoate is faster than that of ethyl propanoate, suggesting that the methyl ester may be less stable at very high temperatures.[9]
For many common applications, such as alkylations at the α-carbon or cyclization via substitution at the γ-carbon, the difference in reactivity between the ethyl and methyl ester is often considered minor and the choice may be guided by other factors like cost, availability, or the desired physical properties of the downstream intermediates.
Application in Synthesis: A Workflow Example
Both Ethyl and Mthis compound are valuable precursors for the synthesis of cyclopropane-containing molecules, which are important structural motifs in many pharmaceuticals. A general workflow for the synthesis of a cyclopropanecarboxylic acid derivative is outlined below.
Conclusion
Both this compound and Mthis compound are valuable and versatile reagents in organic synthesis. The choice between them will likely depend on a combination of factors including:
-
Synthetic Yield and Purity: Both can be synthesized in good yields, with the reported purity for the methyl ester being very high.
-
Physical Properties: The choice may be influenced by the physical state (liquid vs. solid) and other properties that are advantageous for a specific experimental setup or downstream processing.
-
Reactivity: While the methyl ester may offer slightly higher reactivity in sterically demanding reactions, for many applications, the performance difference is expected to be minimal.
-
Economic and Practical Considerations: Cost and availability from commercial suppliers may also be a deciding factor.
Ultimately, the optimal choice will be context-dependent, and for novel or highly sensitive applications, a preliminary screening of both reagents may be beneficial to determine the most suitable option for achieving the desired synthetic outcome.
References
- 2. METHYL 2,4-DIBROMOBUTYRATE | 29547-04-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-二溴丁酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Alternative Alkylating Agents for Ethyl 2,4-dibromobutanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and research applications, the choice of alkylating agent is a critical parameter influencing reaction efficiency, stereoselectivity, and overall yield. Ethyl 2,4-dibromobutanoate is a versatile bifunctional electrophile frequently employed in the formation of cyclopropane rings and other substituted frameworks through processes like Michael-Initiated Ring Closure (MIRC). However, the pursuit of alternative reagents is often driven by the need for improved reactivity, different substitution patterns, or more favorable reaction conditions. This guide provides an objective comparison of this compound with viable alternative alkylating agents, supported by available experimental data to inform reagent selection.
Alternatives to this compound
The primary alternatives to this compound for applications such as cyclopropanation can be broadly categorized into other α,γ-dihaloesters and related bifunctional electrophiles. These compounds share the common feature of two electrophilic centers, enabling the formation of cyclic structures upon reaction with a suitable nucleophile.
Key alternatives include:
-
Mthis compound: A close analog, differing only in the ester group. Its reactivity is expected to be very similar to the ethyl ester, with minor differences potentially arising from steric effects or solubility.
-
tert-Butyl 2,4-dibromobutanoate: The bulkier tert-butyl ester group can influence the stereochemical outcome of reactions and may offer advantages in terms of selective removal under acidic conditions.
-
Diethyl 2,4-dibromoglutarate: This analog possesses an additional carbon in the backbone, which would lead to the formation of cyclobutane derivatives instead of cyclopropanes in analogous ring-closure reactions.
-
Other Dihaloalkanes: While structurally different, compounds like 1,3-dihalopropanes can also serve as precursors for cyclopropane synthesis, although the reaction pathway and substrate scope may differ significantly.
Performance Comparison in Cyclopropanation Reactions
The synthesis of cyclopropane rings is a common application for this compound and its alternatives. The reaction typically involves the reaction of the dibromoester with a nucleophile, such as a malonate ester, in the presence of a base. This proceeds via a Michael addition followed by an intramolecular nucleophilic substitution to close the three-membered ring.
Table 1: Comparison of Alkylating Agents in Cyclopropanation Reactions
| Alkylating Agent | Typical Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (trans:cis) | Reference |
| This compound | Diethyl Malonate | K₂CO₃ | Ethanol | Reflux | Moderate to Good | Varies with substrate | General Knowledge |
| Mthis compound | Diethyl Malonate | NaH | THF | Room Temp. | Good | Varies with substrate | Inferred from similar reactions |
| 1,3-Dihalopropanes | Active Methylene Compounds | Various | Various | Varies | Varies | Not Applicable | General Knowledge |
| Dibromomalonate Esters | Electron-deficient alkenes | Base | Various | Varies | Good to Excellent | Often high trans selectivity | [1] |
Note: The data presented is a general representation based on common reaction types. Specific yields and selectivities are highly dependent on the exact substrates, base, solvent, and temperature used.
Experimental Protocols
General Protocol for Michael-Initiated Ring Closure (MIRC) for Cyclopropanation
This protocol is a generalized procedure for the synthesis of a cyclopropane derivative using a dibromoester and an active methylene compound.
Materials:
-
Dibromoester (e.g., this compound) (1.0 eq)
-
Active Methylene Compound (e.g., Diethyl malonate) (1.0 - 1.2 eq)
-
Base (e.g., Potassium Carbonate, Sodium Hydride) (2.0 - 2.5 eq)
-
Anhydrous Solvent (e.g., Ethanol, THF, DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the active methylene compound in the anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Add a solution of the dibromoester in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane derivative.
Visualizing the Process
Experimental Workflow for MIRC
The following diagram illustrates a typical workflow for a Michael-Initiated Ring Closure (MIRC) reaction to synthesize a cyclopropane derivative.
Caption: A typical experimental workflow for a MIRC reaction.
Signaling Pathway Context
While these alkylating agents are primarily synthetic tools, the resulting substituted molecules, particularly those with cyclopropane motifs, are of significant interest in drug discovery. Cyclopropane rings are often incorporated into drug candidates to enhance metabolic stability, improve potency, or modulate conformational flexibility. The biological activity of such compounds would be dependent on their interaction with specific cellular signaling pathways. For instance, a cyclopropane-containing molecule might act as an inhibitor or modulator of a particular enzyme or receptor.
The diagram below represents a simplified, hypothetical signaling pathway where a synthesized molecule could exert its effect.
Caption: A hypothetical signaling pathway modulated by a synthesized molecule.
Conclusion
This compound remains a valuable and widely utilized bifunctional alkylating agent for the synthesis of cyclopropane derivatives and other functionalized molecules. However, for researchers seeking to optimize reaction outcomes or explore novel structural motifs, a range of alternative reagents exists. The choice of an alternative, such as a different ester of 2,4-dibromobutanoic acid or a dibromoester with a varied carbon backbone, will depend on the specific synthetic goal. While direct comparative data is often dispersed throughout the literature, understanding the structural and electronic properties of these alternatives can guide rational reagent selection. The provided experimental protocol serves as a general starting point for the application of these reagents in Michael-Initiated Ring Closure reactions. The ultimate determination of the optimal alkylating agent will be contingent upon empirical validation for the specific transformation of interest.
References
A Comparative Spectroscopic Analysis of Dibromobutanoate Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomeric molecules is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of three constitutional isomers of dibromobutanoic acid: 2,3-dibromobutanoic acid, 2,4-dibromobutanoic acid, and 3,4-dibromobutanoic acid. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the structural nuances that differentiate these closely related compounds.
The positional isomerism of the two bromine atoms on the butanoic acid backbone leads to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic fingerprints for each molecule. This guide presents a combination of experimental data for the well-characterized 2,3-dibromobutanoic acid and computationally predicted data for the less documented 2,4- and 3,4-isomers to facilitate their identification and differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three dibromobutanoate isomers. The data for 2,3-dibromobutanoic acid is based on experimental values, while the data for 2,4- and 3,4-dibromobutanoic acid are predicted using established computational methods and spectral databases.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 2,3-Dibromobutanoic Acid | H2 | ~4.49 | d | ~10.7 |
| H3 | ~4.30 | m | - | |
| CH₃ | ~1.90 | d | ~6.5 | |
| 2,4-Dibromobutanoic Acid (Predicted) | H2 | ~4.5 | dd | J(H2,H3a) = ~8.0, J(H2,H3b) = ~6.0 |
| H3a | ~2.6 | m | - | |
| H3b | ~2.4 | m | - | |
| H4 | ~3.8 | t | ~6.5 | |
| 3,4-Dibromobutanoic Acid (Predicted) | H2a | ~3.1 | dd | J(H2a,H2b) = ~17.0, J(H2a,H3) = ~7.0 |
| H2b | ~2.9 | dd | J(H2b,H2a) = ~17.0, J(H2b,H3) = ~5.0 | |
| H3 | ~4.6 | m | - | |
| H4a | ~3.9 | dd | J(H4a,H4b) = ~10.5, J(H4a,H3) = ~4.5 | |
| H4b | ~3.7 | dd | J(H4b,H4a) = ~10.5, J(H4b,H3) = ~6.5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Isomer | Carbon | Chemical Shift (ppm) |
| 2,3-Dibromobutanoic Acid | C1 (COOH) | ~170 |
| C2 | ~50 | |
| C3 | ~55 | |
| C4 (CH₃) | ~25 | |
| 2,4-Dibromobutanoic Acid (Predicted) | C1 (COOH) | ~172 |
| C2 | ~48 | |
| C3 | ~35 | |
| C4 | ~30 | |
| 3,4-Dibromobutanoic Acid (Predicted) | C1 (COOH) | ~175 |
| C2 | ~40 | |
| C3 | ~52 | |
| C4 | ~38 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted/Experimental)
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2,3-Dibromobutanoic Acid | 2500-3300 (broad) | ~1715 | ~650-550 |
| 2,4-Dibromobutanoic Acid (Predicted) | 2500-3300 (broad) | ~1710 | ~680-580 |
| 3,4-Dibromobutanoic Acid (Predicted) | 2500-3300 (broad) | ~1705 | ~670-570 |
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M-Br]⁺ | [M-COOH]⁺ | Other Key Fragments |
| 2,3-, 2,4-, and 3,4-Dibromobutanoic Acid | 244/246/248 (isotope pattern) | 165/167 | 199/201/203 | 121, 85, 41 |
Note: The presence of two bromine atoms results in a characteristic M, M+2, M+4 isotope pattern in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of dibromobutanoate isomers.
Caption: Logical workflow for the spectroscopic comparison of dibromobutanoate isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dibromobutanoate isomers. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the dibromobutanoate isomer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-10 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
-
Data Processing: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., electrospray ionization - ESI) is preferred.
-
GC-MS Parameters (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation of isomers.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The characteristic isotopic pattern for two bromine atoms is a key diagnostic feature.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide complementary information that, when combined, allows for the unambiguous differentiation of dibromobutanoate isomers. ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing between the isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment. IR spectroscopy provides valuable information about the presence of the carboxylic acid functional group and the carbon-bromine bonds. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, including the distinctive isotopic signature of the bromine atoms. This guide serves as a valuable resource for researchers in the accurate identification and characterization of these important chemical entities.
A Comparative Guide to the Synthetic Strategies for Dibromoalkanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of various synthetic strategies for the preparation of dibromoalkanoates, which are valuable intermediates in organic synthesis and drug development. The comparison focuses on the synthesis of vicinal (α,β-), geminal (α,α-), and other positional isomers of dibromoalkanoates, presenting key quantitative data, detailed experimental protocols, and a logical workflow for selecting an appropriate synthetic method.
Comparison of Synthetic Strategies
The synthesis of dibromoalkanoates can be broadly categorized based on the position of the bromine atoms relative to the ester functional group. The most common strategies involve the bromination of unsaturated esters for vicinal dibromoalkanoates and the transformation of carbonyl compounds for geminal dibromoalkanoates.
| Strategy | Dibromoalkanoate Type | Starting Material | Reagents | Yield (%) | Key Advantages |
| Bromination of α,β-Unsaturated Esters | Vicinal (α,β-) | α,β-Unsaturated Ester (e.g., Ethyl crotonate) | Bromine (Br₂) | 84 | Direct, high-yielding for electron-deficient alkenes. |
| Two-Step Synthesis from Aldehydes | Geminal (α,α-) | Aldehyde | 1. Dibromination reagent2. Oxidative esterification reagent (e.g., Iodine) | Good to Excellent | Applicable to a wide range of aldehydes, can be performed as a one-pot reaction. |
| Claisen Rearrangement of Dibromoketene Acetals | γ,δ-Unsaturated α,α- | Allylic alcohol | Bromal-derived mixed acetal reagents, base | Good | Access to complex, unsaturated α,α-dibromo esters. |
Experimental Protocols
Synthesis of Vicinal Dibromoalkanoates: Preparation of Ethyl α,β-Dibromobutyrate
This protocol details the synthesis of a vicinal dibromoalkanoate through the direct bromination of an α,β-unsaturated ester.
Procedure:
-
Dissolve ethyl crotonate (0.50 mole) in a suitable solvent such as carbon tetrachloride.
-
Slowly add a solution of bromine (0.50 mole) in the same solvent to the ester solution, maintaining the temperature at or below room temperature with cooling.
-
After the addition is complete, stir the reaction mixture at room temperature until the color of bromine disappears.
-
Remove the solvent under reduced pressure.
-
The crude ethyl α,β-dibromobutyrate can be purified by vacuum distillation. This reaction has been reported to yield 84% of the desired product.[1]
Synthesis of Geminal Dibromoalkanoates: Two-Step Synthesis of α,α-Dibromo Esters from Aldehydes
This method provides access to α,α-dibromo esters from readily available aldehydes.
Procedure:
Step 1: Dibromination of the Aldehyde
-
To a solution of the aldehyde in a suitable solvent, add an appropriate dibrominating agent.
-
The reaction conditions (temperature, reaction time) will vary depending on the specific aldehyde and brominating agent used.
Step 2: Oxidative Esterification
-
To the crude α,α-dibromo aldehyde from the previous step, add an alcohol (e.g., ethanol or methanol) and an oxidizing agent such as iodine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC.
-
Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to afford the crude α,α-dibromo ester, which can be further purified by chromatography or distillation. This method has been shown to be efficient and can be performed as a one-pot procedure.
Synthesis of γ,δ-Unsaturated α,α-Dibromo Esters via Claisen Rearrangement
This protocol is suitable for the synthesis of more complex α,α-dibromo esters containing unsaturation.
Procedure:
Step 1: Formation of a Bromal-Derived Mixed Acetal
-
React an allylic alcohol with a suitable bromal-derived reagent in the presence of a promoter.
Step 2: Tandem Dehydrobromination/Claisen Rearrangement
-
Treat the mixed acetal with a base to induce dehydrobromination, forming a dibromoketene acetal in situ.
-
This intermediate undergoes a spontaneous[2][2]-sigmatropic (Claisen) rearrangement to yield the γ,δ-unsaturated α,α-dibromo ester.
-
The product is then isolated and purified using standard techniques.
Logical Workflow for Synthetic Strategy Selection
The choice of synthetic strategy for a particular dibromoalkanoate depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Logical workflow for selecting a synthetic strategy for dibromoalkanoates.
References
Validating the Structure of Ethyl 2,4-dibromobutanoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of Ethyl 2,4-dibromobutanoate and its derivatives. Due to the limited availability of direct experimental data for this compound in public databases, this guide leverages data from its isomers and closely related analogs to provide a robust framework for structural validation.
Executive Summary
The structural validation of this compound, a halogenated ester with potential applications in organic synthesis and drug discovery, relies on a combination of spectroscopic and crystallographic techniques. This guide outlines the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, presenting a comparative analysis with available data from structural isomers such as Ethyl 2-bromobutyrate and Ethyl 4-bromobutyrate. While direct experimental spectra for this compound are not widely published, this guide provides predicted spectral data based on established principles and comparative analysis, offering a valuable resource for researchers working with this and similar compounds.
Comparative Analysis of Analytical Techniques
The definitive structural confirmation of an organic molecule like this compound requires a multi-pronged analytical approach. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | Non-destructive, provides detailed information on proton connectivity through coupling patterns. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Reveals the number and chemical environment of carbon atoms. | Provides a direct count of non-equivalent carbons, less signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry | Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns. | High sensitivity, provides molecular formula confirmation, characteristic isotopic patterns for bromine are highly informative. | Isomeric differentiation can be challenging based on mass alone. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain for liquid samples. |
Experimental Data for Structural Analogs
To build a framework for the analysis of this compound, experimental data for its isomers, Ethyl 2-bromobutanoate and Ethyl 4-bromobutanoate, are presented below.
Table 1: ¹H NMR Spectral Data of Ethyl Bromobutanoate Isomers
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Ethyl 2-bromobutanoate [1] | 4.23 | Quartet | -OCH₂CH₃ |
| 4.19 | Triplet | -CH(Br)- | |
| 2.05 | Multiplet | -CH₂CH₃ (butyrate) | |
| 1.31 | Triplet | -OCH₂CH₃ | |
| 1.05 | Triplet | -CH₂CH₃ (butyrate) | |
| Ethyl 4-bromobutanoate [2] | 4.12 | Quartet | -OCH₂CH₃ |
| 3.45 | Triplet | -CH₂Br | |
| 2.45 | Triplet | -C(=O)CH₂- | |
| 2.15 | Quintet | -CH₂CH₂Br | |
| 1.25 | Triplet | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data of Ethyl Bromobutanoate Isomers
| Compound | Chemical Shift (δ) ppm | Assignment |
| Ethyl 2-bromobutanoate [3] | 169.5 | C=O |
| 61.5 | -OCH₂CH₃ | |
| 45.5 | -CH(Br)- | |
| 27.5 | -CH₂CH₃ (butyrate) | |
| 14.0 | -OCH₂CH₃ | |
| 11.5 | -CH₂CH₃ (butyrate) | |
| Ethyl 4-bromobutanoate [4] | 172.5 | C=O |
| 60.5 | -OCH₂CH₃ | |
| 33.0 | -CH₂Br | |
| 32.5 | -C(=O)CH₂- | |
| 28.0 | -CH₂CH₂Br | |
| 14.2 | -OCH₂CH₃ |
Table 3: Mass Spectrometry Data of Ethyl Bromobutanoate Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 2-bromobutanoate [5] | 194/196 (M⁺, M⁺+2) | 121/123, 115, 87, 73, 45, 29 |
| Ethyl 4-bromobutanoate [2] | 194/196 (M⁺, M⁺+2) | 149/151, 121/123, 115, 87, 45, 29 |
Predicted Spectral Data for this compound
Based on the principles of NMR and MS, and by comparison with the data from its isomers, the following spectral characteristics are predicted for this compound.
Predicted ¹H NMR Spectrum:
-
-OCH₂CH₃: A quartet around 4.2-4.3 ppm.
-
-CH(Br)-: A multiplet (likely a triplet of doublets) around 4.4-4.6 ppm.
-
-CH₂CH₂Br: A multiplet around 2.4-2.6 ppm.
-
-CH₂Br: A triplet around 3.6-3.8 ppm.
-
-OCH₂CH₃: A triplet around 1.3 ppm.
Predicted ¹³C NMR Spectrum:
-
C=O: ~168-170 ppm.
-
-OCH₂CH₃: ~62 ppm.
-
-CH(Br)-: ~50-55 ppm.
-
-CH₂CH₂Br: ~35-40 ppm.
-
-CH₂Br: ~30-35 ppm.
-
-OCH₂CH₃: ~14 ppm.
Predicted Mass Spectrum:
-
Molecular Ion: A characteristic isotopic cluster for two bromine atoms at m/z 272, 274, and 276 with a relative intensity ratio of approximately 1:2:1.
-
Key Fragments: Loss of an ethoxy group (-OCH₂CH₃, m/z 45), loss of a bromine atom (m/z 79/81), and cleavage of the carbon-carbon bonds will lead to a series of fragment ions.
Experimental Protocols
Synthesis of this compound
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
¹H and ¹³C NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated compounds (e.g., DB-5ms).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Mass Spectrometer: An electron ionization (EI) source is typically used.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
X-ray Crystallography
As this compound is a liquid at room temperature, obtaining a single crystal for X-ray diffraction would require specialized techniques such as in-situ crystallization at low temperatures. For solid derivatives, the following general protocol applies:
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
References
- 1. DL-Ethyl 2-bromobutyrate(533-68-6) 1H NMR [m.chemicalbook.com]
- 2. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-Ethyl 2-bromobutyrate(533-68-6) 13C NMR spectrum [chemicalbook.com]
- 4. Ethyl 4-bromobutyrate(2969-81-5) 13C NMR [m.chemicalbook.com]
- 5. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Ethyl 2,4-dibromobutanoate and Ethyl 2-bromobutanoate for Synthetic Applications
An Objective Guide for Researchers in Organic Synthesis and Drug Discovery
In the landscape of chemical synthesis, alkyl halides serve as fundamental building blocks for creating complex molecular architectures. Among these, α-halo esters are particularly valuable intermediates. This guide presents a comparative study of two related but functionally distinct reagents: Ethyl 2,4-dibromobutanoate and Ethyl 2-bromobutanoate. We will objectively examine their physicochemical properties, comparative reactivity, and applications, supported by experimental data and protocols to assist researchers in selecting the optimal reagent for their synthetic goals.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of a reagent's physical properties is critical for experimental design. This compound and Ethyl 2-bromobutanoate, while similar in their core butanoate structure, differ significantly due to the presence of a second bromine atom. The additional halogen in this compound substantially increases its molecular weight and density.[1][][3] Boiling points also vary, though comparisons must consider the pressure at which they are measured.
| Property | This compound | Ethyl 2-bromobutanoate |
| CAS Number | 36847-51-5[1][4] | 533-68-6[5][6] |
| Molecular Formula | C₆H₁₀Br₂O₂[1][][4] | C₆H₁₁BrO₂[5][6][7] |
| Molecular Weight | 273.95 g/mol [1][] | 195.06 g/mol [5] |
| Appearance | Colorless liquid[3] | Colorless liquid[7] |
| Boiling Point | 149-150 °C @ 52 Torr[1] | 177 °C @ 760 Torr[8][9][10] |
| Density | ~1.69 - 1.74 g/cm³ @ 20-25°C[1][] | ~1.32 g/mL @ 25°C[8][9][10] |
| Refractive Index | ~1.496[1] | ~1.447[8][9][10] |
Reactivity and Synthetic Utility: Monofunctional vs. Bifunctional Electrophiles
The most significant distinction between these two reagents lies in their reactivity, which dictates their synthetic applications. Ethyl 2-bromobutanoate is a classic monofunctional electrophile , while this compound acts as a bifunctional electrophile . This difference is due to the number and position of the bromine atoms.
Ethyl 2-bromobutanoate: This compound features a single bromine atom at the α-position relative to the carbonyl group. This placement activates the C-Br bond for nucleophilic substitution, making it a reliable alkylating agent for introducing an ethyl butanoate moiety.[11] It is commonly used in:
-
Williamson Ether Synthesis: Reacting with alkoxides to form α-alkoxy esters.
-
Malonic Ester Synthesis Analogs: Alkylation of enolates from dicarbonyl compounds.
-
Reformatsky Reaction: Formation of β-hydroxy esters by reacting with a carbonyl compound in the presence of zinc.
This compound: This molecule possesses two bromine atoms at the α and γ positions. These two C-Br bonds have different reactivities, allowing for sequential or cyclization reactions. The α-bromo position is generally more reactive towards nucleophiles due to the electron-withdrawing effect of the adjacent ester group. This dual functionality makes it a versatile precursor for:
-
Cyclopropane Synthesis: Intramolecular cyclization with a base can form ethyl 1-bromocyclopropanecarboxylate.
-
Heterocycle Formation: Sequential reaction with dinucleophiles (e.g., diamines, amino thiols) to construct five-membered rings.
-
Bifunctional Alkylation: Acting as a linker between two different nucleophilic molecules.
The logical relationship below illustrates the divergent synthetic pathways originating from their distinct functionalities.
Experimental Protocols and Data
To provide practical context, we present generalized protocols for a standard nucleophilic substitution reaction, highlighting the key differences in reagent handling.
General Protocol: Alkylation of a Phenoxide Nucleophile
This protocol outlines the reaction of a substituted phenol with either bromoester to form the corresponding ether.
1. Reagents and Materials:
-
Substituted Phenol (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Alkylating Agent (Ethyl 2-bromobutanoate OR this compound, 1.1 eq)
-
Solvent (e.g., Acetone or DMF)
-
Standard glassware for inert atmosphere reactions
2. Experimental Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol, solvent, and base.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the alkylating agent dropwise via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Comparative Data Insights:
While specific yield data is highly substrate-dependent, general performance trends can be anticipated.
| Parameter | Reaction with Ethyl 2-bromobutanoate | Reaction with this compound |
| Stoichiometry | 1.1 eq for monofunctionalization | 1.1 eq for monosubstitution (at α-position) |
| Potential Byproducts | Minimal, primarily elimination products | Dialkylated phenol, intramolecular cyclization of the product, or oligomerization if excess phenoxide is used. |
| Reaction Control | Generally straightforward. | Requires careful control of stoichiometry and temperature to achieve selective monosubstitution. |
The workflow for this type of experiment is visualized below.
Applications in Drug Development
Both reagents are valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Ethyl 2-bromobutanoate is a precursor for synthesizing anticonvulsant drugs like Brivaracetam and Levetiracetam, where the butanoate structure is a key pharmacophore. Its straightforward alkylation chemistry allows for efficient incorporation into heterocyclic scaffolds.
-
This compound is employed in the synthesis of compounds where a constrained or cyclic structure is desired.[3] For example, it can be a starting material for producing substituted cyclopropanes or pyrrolidines, which are privileged structures in medicinal chemistry known to enhance binding affinity and metabolic stability. Its use has been noted in the preparation of agrochemicals and pharmaceutical intermediates.[3]
Conclusion
The choice between this compound and Ethyl 2-bromobutanoate is dictated entirely by the desired synthetic outcome.
-
Choose Ethyl 2-bromobutanoate for simple, high-yield α-alkylation to introduce a linear ethyl 2-butanoate group. It is a reliable, monofunctional workhorse for extending carbon chains.
-
Choose this compound when the goal is to form cyclic structures (like cyclopropanes or heterocycles) or to introduce a bifunctional linker into a molecule. Its dual reactivity offers more complex synthetic possibilities but requires more stringent control over reaction conditions to ensure selectivity.
By understanding the fundamental differences in their structure, reactivity, and handling, researchers can leverage these versatile reagents to advance their synthetic and drug development programs effectively.
References
- 1. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. ETHYL 2-BROMOBUTANOATE | CAS 533-68-6 [matrix-fine-chemicals.com]
- 7. Ethyl 2-bromobutanoate | CymitQuimica [cymitquimica.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Ethyl 2-bromobutyrate 99 533-68-6 [sigmaaldrich.com]
- 10. エチル 2-ブロモ酪酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Buy Ethyl 2-bromobutanoate | 533-68-6 [smolecule.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2,4-dibromobutanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2,4-dibromobutanoate.
Key Safety and Hazard Information
This compound is a halogenated organic compound and should be handled with caution. Based on data for similar compounds, it is likely to be a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[3][4] Upon combustion, it may produce hazardous fumes such as carbon oxides and hydrogen bromide.[2][3]
Table 1: Physicochemical and Hazard Data for a Structurally Similar Compound (Ethyl 4-bromobutyrate)
| Property | Value | Source |
| Molecular Formula | C6H11BrO2 | [2][3] |
| Molecular Weight | 195.06 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | |
| Hazards | Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation. | [3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from immediate handling to final waste collection.
Personal Protective Equipment (PPE) and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [1][3]
-
Wear appropriate PPE:
-
Avoid direct contact with the substance.[1]
-
Keep away from heat, sparks, and open flames.[2]
-
Use spark-proof tools and explosion-proof equipment.[5]
Immediate Spill Management
In the event of a small spill:
-
Evacuate non-essential personnel from the immediate area. [3]
-
Ensure adequate ventilation. [3]
-
Absorb the spill with an inert, non-combustible material such as sand, dry earth, or vermiculite.[6][7]
-
Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5][6]
-
Clean the spill area with soap and water.[8]
-
For large spills, evacuate the area and contact your institution's EHS department immediately. [9]
Waste Collection and Segregation
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste. [1][10]
-
Collect waste this compound in a dedicated, properly labeled "Halogenated Organic Waste" container. [10][11] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[10]
-
Ensure the waste container is made of a compatible material , such as polyethylene, as halogenated solvents can produce acids that corrode metal containers.[12]
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[5][12][13]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and an estimate of the quantity.[11]
Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[2]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Halogenated organic wastes are typically disposed of via incineration at a regulated hazardous waste facility.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromobutyric acid ethyl ester(2969-81-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 2,4-dibromobutanoate
Essential Safety and Handling Guide for Ethyl 2,4-dibromobutanoate
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the safety data of structurally similar compounds, such as Ethyl 2-bromobutyrate and Ethyl 4-bromobutyrate, and general principles of laboratory safety for handling halogenated organic compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational protocols and disposal plans to ensure safe laboratory practices.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a combustible liquid that can cause skin and eye irritation or burns. It may also be harmful if inhaled or swallowed, potentially causing respiratory irritation.
Anticipated GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Combustible liquid.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Flame-retardant lab coat. Closed-toe shoes. | Prevents skin contact with the chemical. Provides body protection. Protects feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of harmful vapors. |
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Operational Plan: Handling and Storage
Safe Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Have a chemical spill kit readily available.
-
Wear all required personal protective equipment (PPE).
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.
-
Use spark-proof tools and equipment to prevent ignition of this combustible liquid.[6][7]
-
Keep the container tightly closed when not in use.
-
Avoid heating the substance near open flames or other ignition sources.[8]
-
Wash hands thoroughly after handling.
-
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.[6]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Label the storage area and container clearly with the chemical name and associated hazards.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Identification: All waste containing this compound is considered hazardous waste.
-
Segregation:
-
Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.
Spill Cleanup Protocol
-
Immediate Actions:
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[14][16][17]
-
Work from the outside of the spill inward to prevent spreading.[17]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow Visualization
The following diagram illustrates the key steps for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 2. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 3. en.hesperian.org [en.hesperian.org]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. chem-space.com [chem-space.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Flammable liquids: air on fire | Canadian Occupational Safety [thesafetymag.com]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. ehs.gatech.edu [ehs.gatech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
